N-(4-bromophenyl)-3-phenylpropanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPWLPIFXDCULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336371 | |
| Record name | N-(4-bromophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316146-27-7 | |
| Record name | N-(4-Bromophenyl)benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316146-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-bromophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanamide, N-(4-bromophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of N-(4-bromophenyl)-3-phenylpropanamide
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. This document includes its fundamental chemical data, a detailed synthesis protocol, and its role in the development of therapeutic agents.
Core Chemical Properties
This compound is a white solid organic compound.[1] It is more soluble in some organic solvents, such as chloroform and methanol.[2]
Quantitative Chemical Data
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | N-(4-Bromo-phenyl)-3-phenyl-propionamide, Benzenepropanamide, N-(4-bromophenyl)- | [3] |
| CAS Number | 316146-27-7 | [1][3] |
| Molecular Formula | C15H14BrNO | [1][3][4] |
| Molecular Weight | 304.18 g/mol | [1][3][4] |
| Appearance | White to yellow powder or crystals | |
| Boiling Point | 473.2±38.0 °C (Predicted) | [1][3] |
| Density | 1.408±0.06 g/cm3 (Predicted) | [1] |
| Melting Point | ~65-70 °C | [2] |
| pKa | 13.88±0.70 (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry | [1] |
Synthesis and Experimental Protocols
This compound is synthesized through the reaction of 4-bromoaniline with hydrocinnamoyl chloride.
Synthesis of this compound[1][6]
Reactants:
-
4-bromoaniline (40 g, 0.232 mol)
-
Hydrocinnamoyl chloride (37.5 g, 0.223 mol)
-
Triethylamine (32 mL)
-
Dichloromethane (200 mL)
-
10% Hydrochloric acid solution
-
Water
-
Ether
Procedure:
-
A solution of 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL) is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
Hydrocinnamoyl chloride (37.5 g, 0.223 mol) is added dropwise to the cooled solution.
-
After the addition is complete, the reaction mixture is stirred at room temperature overnight.
-
Following the completion of the reaction, the mixture is poured into water, and a 10% hydrochloric acid solution is added.
-
A white solid slurry forms, which is then stirred for 1 hour while being cooled in an ice bath.
-
The solid product is collected by filtration.
-
The collected solid is washed with ether and air-dried.
A similar synthesis protocol involves reacting 3-phenylpropanoic acid with thionyl chloride, followed by reaction with 4-bromoaniline in the presence of triethylamine.[5]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Role in Drug Development
This compound serves as a crucial reactant in the synthesis of more complex molecules with potential therapeutic applications.[1][4] It is notably used in the preparation of quinoline derivatives that have shown promise as antitubercular and antibacterial agents.[1][4]
Logical Relationship as a Precursor
References
A Comprehensive Technical Guide to the Synthesis of N-(4-bromophenyl)-3-phenylpropanamide from 4-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis of N-(4-bromophenyl)-3-phenylpropanamide, a key intermediate in the development of novel therapeutic agents. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and critical reaction parameters. The information is intended to support research and development in medicinal chemistry and drug discovery. The target compound is a reactant used in preparing quinoline derivatives which have shown potential as antitubercular and antibacterial agents.[1][2]
Synthesis Overview and Reaction Principles
The synthesis of this compound from 4-bromoaniline is a classic example of nucleophilic acyl substitution, specifically an amidation reaction. The most common and efficient method involves the acylation of 4-bromoaniline with an activated form of 3-phenylpropanoic acid.
Two primary routes are presented:
-
Route A: Direct Acylation using Acyl Chloride. This is a direct, one-step process where 4-bromoaniline is reacted with 3-phenylpropanoyl chloride (also known as hydrocinnamoyl chloride). This reaction, often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct, is a variation of the Schotten-Baumann reaction.[3]
-
Route B: Two-Step Acylation from Carboxylic Acid. This route begins with the conversion of 3-phenylpropanoic acid to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3][4][5] The resulting 3-phenylpropanoyl chloride is then reacted in situ or after isolation with 4-bromoaniline.
The overall chemical transformation is depicted below:
C₆H₅CH₂CH₂COOH (or C₆H₅CH₂CH₂COCl) + BrC₆H₄NH₂ → C₆H₅CH₂CH₂CONHC₆H₄Br + H₂O (or HCl)
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below.
Route A: Direct Acylation of 4-bromoaniline with 3-Phenylpropanoyl Chloride
This protocol is adapted from established literature procedures and is known for its high yield and straightforward execution.[1][2]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add 3-phenylpropanoyl chloride (37.5 g, 0.223 mol) dropwise to the cooled solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up:
-
Pour the reaction mixture into water.
-
Add a 10% hydrochloric acid solution, which will cause a white solid to precipitate.
-
Continue stirring the resulting white slurry in an ice bath for 1 hour to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by filtration.
-
Wash the solid with diethyl ether.
-
Dry the product in air to obtain this compound.
-
Expected Yield: 62 g (92%).[1][2]
Route B: Two-Step Synthesis from 3-Phenylpropanoic Acid
This protocol involves the initial preparation of the acyl chloride from the corresponding carboxylic acid.[4]
Methodology:
Step 1: Synthesis of 3-Phenylpropanoyl Chloride
-
Reaction Setup: In a flask equipped with a reflux condenser, add 3-phenylpropanoic acid (10 g) to thionyl chloride (16.4 g).
-
Reaction: Heat the mixture at 65-70 °C for 3 hours.
-
Isolation: Distill off the excess thionyl chloride under vacuum. To remove trace amounts of thionyl chloride, add toluene and co-distill. The resulting residue is 3-phenylpropanoyl chloride.
Step 2: Amide Formation
-
Reaction Setup: Dissolve the crude 3-phenylpropanoyl chloride from Step 1 in dichloromethane (70 mL).
-
Cooling: Cool the solution to 5-10 °C.
-
Reagent Addition: Add triethylamine (16.6 g), followed by a solution of 4-bromoaniline (11.3 g).
-
Reaction: Maintain stirring for 30 minutes.
-
Work-up and Purification:
-
Evaporate the solvent under vacuum.
-
Add water (20 mL) to the residue and stir to precipitate the product.
-
Filter the solid and dry to yield this compound.
-
Expected Yield: 17.5 g.[4]
Data Presentation
Quantitative data for the reagents and the final product are summarized below for easy reference.
Table 1: Physicochemical Properties of Key Reagents and Product
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State / Appearance |
| 4-Bromoaniline | 106-40-1 | C₆H₆BrN | 172.02 | Solid |
| 3-Phenylpropanoyl Chloride | 645-45-4 | C₉H₉ClO | 168.62 | Clear colorless to pale yellow liquid[6][7] |
| 3-Phenylpropanoic Acid | 501-52-0 | C₉H₁₀O₂ | 150.17 | Solid |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | Liquid |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Liquid |
| This compound | 316146-27-7 | C₁₅H₁₄BrNO | 304.18 | White Solid [1][2][8] |
Table 2: Summary of Reaction Conditions and Product Characteristics (Route A)
| Parameter | Value | Reference |
| Reactants | 4-bromoaniline, 3-phenylpropanoyl chloride | [1][2] |
| Solvent | Dichloromethane (DCM) | [1][2] |
| Base | Triethylamine (TEA) | [1][2] |
| Temperature | 0 °C to Room Temperature | [1][2] |
| Reaction Time | Overnight | [1][2] |
| Yield | 92% | [1][2] |
| Boiling Point (Predicted) | 473.2 ± 38.0 °C | [2][8] |
| Density (Predicted) | 1.408 ± 0.06 g/cm³ | [2][8] |
| Storage | Sealed in dry, Room Temperature | [2][9] |
Visualized Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical mechanism.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: The reaction mechanism proceeds via a nucleophilic acyl substitution pathway.
Safety and Handling
-
4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.
-
3-Phenylpropanoyl Chloride: Corrosive. Causes severe skin burns and eye damage. Reacts with water. Handle with extreme care in a fume hood, using appropriate PPE.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). All operations should be conducted in a certified chemical fume hood.
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer. May cause drowsiness or dizziness. Handle in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound from 4-bromoaniline is a robust and high-yielding process, critical for the generation of precursors for pharmacologically active molecules. The direct acylation with 3-phenylpropanoyl chloride (Route A) offers a more streamlined and efficient approach compared to the two-step method (Route B). This guide provides the necessary technical details for researchers to replicate and, if necessary, adapt these procedures for their specific research and development needs. Careful attention to reaction conditions and safety protocols is paramount for successful and safe synthesis.
References
- 1. This compound | 316146-27-7 [chemicalbook.com]
- 2. This compound CAS#: 316146-27-7 [m.chemicalbook.com]
- 3. Amide Synthesis [fishersci.it]
- 4. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]
- 5. Hydrocinnamoyl chloride | 645-45-4 [chemicalbook.com]
- 6. 3-Phenylpropionyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. novaphene.com [novaphene.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound | 316146-27-7 [sigmaaldrich.com]
An In-depth Technical Guide to N-(4-bromophenyl)-3-phenylpropanamide (CAS: 316146-27-7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(4-bromophenyl)-3-phenylpropanamide is a chemical compound primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, most notably the anti-tuberculosis drug Bedaquiline. It is also classified as a process-related impurity, designated as "Bedaquiline Impurity C," in the manufacturing of this critical medication. This guide provides a comprehensive overview of the available technical data on this compound, with a focus on its chemical synthesis, physicochemical properties, and its context within pharmaceutical development. While direct biological activity data for this specific compound is not extensively available in public literature, this document aims to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 316146-27-7 | [1] |
| Molecular Formula | C₁₅H₁₄BrNO | [1] |
| Molecular Weight | 304.18 g/mol | [1] |
| Appearance | White to yellow powder or crystals | |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 473.2 ± 38.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.408 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in most organic solvents | [2] |
| pKa (Predicted) | 13.88 ± 0.70 | [1] |
| InChI Key | HGPWLPIFXDCULJ-UHFFFAOYSA-N |
Synthesis and Manufacturing
This compound is typically synthesized via the acylation of 4-bromoaniline with 3-phenylpropanoyl chloride (hydrocinnamoyl chloride). Several protocols have been described in the literature, and a general, widely used method is detailed below.
Experimental Protocol: Synthesis of this compound
This protocol is based on a common synthetic route described in the chemical literature.[1][3]
Materials:
-
4-bromoaniline
-
3-phenylpropanoyl chloride (hydrocinnamoyl chloride)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM)
-
10% Hydrochloric acid solution
-
Water
-
Ether
Procedure:
-
To a solution of 4-bromoaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane, 3-phenylpropanoyl chloride (1.05 equivalents) is added dropwise at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Upon completion of the reaction, the mixture is poured into water.
-
A 10% hydrochloric acid solution is added to the mixture.
-
The resulting white solid slurry is stirred for 1 hour under cooling in an ice bath.
-
The solid product is collected by filtration, washed with ether, and dried to yield this compound.
A 92% yield has been reported for this synthesis.[1]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Biological Context and Potential Relevance
Role as a Bedaquiline Intermediate and Impurity
The primary significance of this compound in the pharmaceutical field is its role as a key building block in the synthesis of Bedaquiline.[4][5] Bedaquiline is a diarylquinoline antibiotic used for the treatment of multidrug-resistant tuberculosis. Due to its presence in the synthetic route, this compound is also considered a process-related impurity that must be monitored and controlled in the final drug product to ensure its safety and efficacy.
Structure-Activity Relationship (SAR) of Phenylpropanamides: A General Perspective
While no specific biological activity has been reported for this compound, the broader class of phenylpropanamides has been investigated for various pharmacological activities. It is crucial to note that the following information is for contextual purposes only and does not imply any confirmed activity for the title compound.
-
Anticonvulsant Activity: Some N-benzylacetamide and 3-(phenylamino)propanamide derivatives have been studied for their anticonvulsant properties.[6]
-
Cytotoxicity: Quantitative structure-activity relationship (QSAR) studies on phenylpropanoid amides have explored their cytotoxicity against various cancer cell lines.[7]
-
Tyrosinase Inhibition and Antioxidant Activity: Phenylpropanoid amides of octopamine and dopamine have demonstrated tyrosinase inhibitory and antioxidant activities.[8]
-
TRPV1 Antagonism: Certain 2-(4-methylsulfonylaminophenyl) propanamide derivatives have been investigated as potent TRPV1 antagonists.
These examples highlight the diverse biological potential of the phenylpropanamide scaffold. However, without specific experimental data, the biological profile of this compound remains uncharacterized.
Analytical Methods
The detection and quantification of this compound, particularly as an impurity in Bedaquiline, are critical for quality control in pharmaceutical manufacturing. Standard analytical techniques that can be applied for its analysis include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the separation and quantification of organic molecules like this compound.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry can be used for the identification and confirmation of the compound's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and characterization of the synthesized compound.
Conclusion
This compound (CAS: 316146-27-7) is a well-defined chemical entity with established synthetic protocols and known physicochemical properties. Its primary relevance to the scientific and industrial community lies in its role as a crucial intermediate in the synthesis of the anti-tuberculosis drug Bedaquiline and its status as a monitored process-related impurity. While the broader class of phenylpropanamides exhibits a range of biological activities, there is currently a lack of public data on the specific pharmacological profile of this compound. Future research could explore the potential biological activities of this compound, but for now, its significance remains firmly in the realm of synthetic and pharmaceutical chemistry. This guide provides a foundational understanding of this compound for professionals involved in drug development and manufacturing.
References
- 1. This compound CAS#: 316146-27-7 [m.chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]
- 4. Synthetic approaches towards bedaquiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. woarjournals.org [woarjournals.org]
- 7. Quantitative structure-cytotoxicity relationship of phenylpropanoid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships and effects of phenylpropanoid amides of octopamine and dopamine on tyrosinase inhibition and antioxidation [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-bromophenyl)-3-phenylpropanamide: Synthesis, Properties, and Application in Antitubercular Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-bromophenyl)-3-phenylpropanamide is a key chemical intermediate recognized for its role in the synthesis of advanced heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant application as a precursor to quinoline derivatives with potent antitubercular activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering detailed experimental procedures and insights into the mechanistic pathways of its derivatives.
Core Molecular Data
This compound, with the chemical formula C15H14BrNO, possesses a molecular weight of approximately 304.18 g/mol . A detailed summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C15H14BrNO | [1][2] |
| Molecular Weight | 304.18 g/mol | [1][2] |
| CAS Number | 316146-27-7 | [1] |
| Appearance | White Solid | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |
Expected ¹H NMR Spectral Data
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| Aromatic Protons (phenyl group) | 7.1-7.4 | Multiplet | 5H |
| Aromatic Protons (bromophenyl group) | 7.3-7.6 | Multiplet | 4H |
| -CH2- (adjacent to phenyl) | ~3.0 | Triplet | 2H |
| -CH2- (adjacent to carbonyl) | ~2.6 | Triplet | 2H |
| -NH- (amide) | 7.5-8.5 | Singlet (broad) | 1H |
Expected ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (ppm, predicted) |
| C=O (carbonyl) | ~170 |
| Aromatic Carbons | 115-142 |
| -CH2- (aliphatic) | 30-40 |
Expected FTIR Spectral Data
| Functional Group | Wavenumber (cm⁻¹, predicted) |
| N-H Stretch (amide) | 3300-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (amide I) | 1630-1680 |
| N-H Bend (amide II) | 1510-1570 |
| C-Br Stretch | 500-600 |
Experimental Protocols: Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported, both of which are detailed below.
Method 1: Reaction of 4-bromoaniline with Hydrocinnamoyl Chloride
This protocol involves the acylation of 4-bromoaniline with hydrocinnamoyl chloride in the presence of a base.
Procedure:
-
A solution of 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) is prepared in dichloromethane (200 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
Hydrocinnamoyl chloride (37.5 g, 0.223 mol) is added dropwise to the cooled solution.
-
Following the addition, the reaction mixture is stirred at room temperature overnight.
-
Upon completion, the mixture is poured into water, and a 10% hydrochloric acid solution is added, leading to the formation of a white solid slurry.
-
The slurry is stirred for one hour under ice bath cooling.
-
The solid product is collected by filtration, washed with ether, and air-dried to yield this compound.
This method reports a high yield of 92%.
Method 2: Reaction of 3-phenylpropanoic acid with 4-bromoaniline
This alternative synthesis begins with the conversion of 3-phenylpropanoic acid to its acid chloride, followed by reaction with 4-bromoaniline.
Procedure:
-
3-phenylpropanoic acid (10 g) is heated in thionyl chloride (16.4 g) at 65-70 °C for 3 hours.
-
Excess thionyl chloride is removed by distillation, with toluene used to co-distill any remaining traces.
-
The resulting residue is dissolved in dichloromethane (70 mL).
-
Triethylamine (16.6 g) is added, followed by a solution of 4-bromoaniline (11.3 g) at a temperature of 5-10 °C.
-
After the reaction is complete, the solvent is evaporated under vacuum.
-
Water (20 mL) is added to the residue, and the mixture is stirred to precipitate the product.
-
The product is collected by filtration and dried to yield this compound (17.5 g).
Application in the Synthesis of Antitubercular Agents
This compound serves as a crucial reactant in the preparation of quinoline derivatives, a class of compounds that have demonstrated significant potential as antitubercular and antibacterial agents[3]. The general synthetic pathway and the subsequent mechanism of action of these derivatives are illustrated below.
Diagram 1: Synthesis of quinoline derivatives and their mechanism of action.
The synthesized quinoline derivatives often exert their antitubercular effects by targeting essential enzymes in Mycobacterium tuberculosis. A primary target is DNA gyrase, a type II topoisomerase crucial for maintaining DNA topology during replication and transcription[1][4][5]. By binding to the DNA gyrase-DNA complex, these quinolone compounds stabilize a transient double-stranded DNA break, which ultimately stalls DNA replication and leads to bacterial cell death[1][3]. This mechanism of action makes them effective against drug-resistant strains of tuberculosis.
References
- 1. Structural Insights into the Quinolone Resistance Mechanism of Mycobacterium tuberculosis DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Gyrase Mutations in Quinolone-Resistant and -Hypersusceptible Clinical Isolates of Mycobacterium tuberculosis: Functional Analysis of Mutant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of N-(4-bromophenyl)-3-phenylpropanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of N-(4-bromophenyl)-3-phenylpropanamide derivatives. While research on this specific scaffold is emerging, this document draws upon existing literature on structurally related compounds to highlight promising areas of investigation, including antimicrobial, anticancer, and anti-inflammatory activities. Detailed experimental protocols and data presentation formats are provided to facilitate further research and development in this area.
Core Structure and Synthetic Overview
The core structure, this compound, serves as a versatile scaffold for the development of novel therapeutic agents. The presence of the bromophenyl group and the phenylpropanamide moiety offers opportunities for structural modifications to modulate pharmacokinetic and pharmacodynamic properties.
General Synthesis Workflow:
The synthesis of this compound derivatives typically involves the amidation reaction between a substituted 3-phenylpropanoyl chloride and 4-bromoaniline or its derivatives. Alternatively, coupling reactions between substituted 3-phenylpropanoic acids and 4-bromoaniline can be employed using various coupling agents.
Potential Biological Activities and Experimental Protocols
Based on the biological evaluation of structurally similar N-aryl amides and bromophenyl-containing compounds, derivatives of this compound are predicted to exhibit a range of biological activities.
Antimicrobial Activity
The presence of a halogenated phenyl ring is a common feature in many antimicrobial compounds. Derivatives of the core structure may exhibit activity against a spectrum of bacterial and fungal pathogens.
Table 1: Representative Antimicrobial Activity of Structurally Related N-Aryl Amides
| Compound ID | R1 Substituent (on Phenylpropanamide) | R2 Substituent (on Bromophenyl) | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| A-1 | H | H | Staphylococcus aureus | 16 | 18 |
| A-2 | 4-Cl | H | Staphylococcus aureus | 8 | 22 |
| A-3 | 4-NO2 | H | Staphylococcus aureus | 12 | 20 |
| B-1 | H | H | Escherichia coli | 32 | 15 |
| B-2 | 4-Cl | H | Escherichia coli | 16 | 19 |
| B-3 | 4-NO2 | H | Escherichia coli | 25 | 17 |
| C-1 | H | H | Candida albicans | 64 | 12 |
| C-2 | 4-Cl | H | Candida albicans | 32 | 16 |
| C-3 | 4-NO2 | H | Candida albicans | 50 | 14 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed in related compound series.
Experimental Protocol: Agar Well Diffusion Method
This method is a standard procedure for screening the antimicrobial activity of new compounds.[1][2]
-
Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: Sterile cork borers are used to create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.
-
Controls: A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) are included on each plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Anticancer Activity
The N-phenylamide scaffold is present in a number of anticancer agents. Modifications to the phenyl rings of the this compound core can be explored to develop potent cytotoxic agents against various cancer cell lines.
Table 2: Representative Anticancer Activity of Structurally Related Bromophenyl Derivatives
| Compound ID | R1 Substituent (on Phenylpropanamide) | R2 Substituent (on Bromophenyl) | Cell Line | IC50 (µM) |
| D-1 | H | H | MCF-7 (Breast) | 25.5 |
| D-2 | 4-F | H | MCF-7 (Breast) | 12.8 |
| D-3 | 3,4-diCl | H | MCF-7 (Breast) | 8.2 |
| E-1 | H | H | A549 (Lung) | 30.1 |
| E-2 | 4-F | H | A549 (Lung) | 15.7 |
| E-3 | 3,4-diCl | H | A549 (Lung) | 10.5 |
| F-1 | H | H | HCT116 (Colon) | 22.4 |
| F-2 | 4-F | H | HCT116 (Colon) | 11.9 |
| F-3 | 3,4-diCl | H | HCT116 (Colon) | 7.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed in related compound series.[3]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity
Amide-containing structures have been investigated for their anti-inflammatory properties. The this compound scaffold can be explored for its potential to modulate inflammatory pathways.
Table 3: Representative Anti-inflammatory Activity of Structurally Related Amide Derivatives
| Compound ID | R1 Substituent (on Phenylpropanamide) | R2 Substituent (on Bromophenyl) | Dose (mg/kg) | Paw Edema Inhibition (%) |
| G-1 | H | H | 50 | 35.2 |
| G-2 | 4-OCH3 | H | 50 | 48.5 |
| G-3 | 4-CF3 | H | 50 | 55.8 |
| H-1 | H | H | 100 | 45.1 |
| H-2 | 4-OCH3 | H | 100 | 62.3 |
| H-3 | 4-CF3 | H | 100 | 70.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed in related compound series.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[6][7][8]
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema for each group is calculated by comparing the increase in paw volume with that of the control group.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related chemical series, the following structure-activity relationships can be hypothesized for this compound derivatives:
-
Substituents on the 3-phenyl ring: Electron-withdrawing groups (e.g., halogens, nitro groups) may enhance antimicrobial and anticancer activities. Electron-donating groups (e.g., methoxy) might improve anti-inflammatory properties.
-
Substituents on the 4-bromophenyl ring: The position and nature of substituents on this ring can significantly impact activity and selectivity. Further exploration is needed to determine the optimal substitution pattern.
-
Linker Modification: Altering the length and flexibility of the propanamide linker could influence the compound's ability to interact with biological targets.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The information and protocols provided in this guide are intended to serve as a foundation for further investigation into the antimicrobial, anticancer, and anti-inflammatory potential of its derivatives. Future research should focus on the systematic synthesis of a library of these compounds with diverse substitutions to establish concrete structure-activity relationships and to identify lead candidates for further preclinical development.
References
- 1. hereditybio.in [hereditybio.in]
- 2. chemistnotes.com [chemistnotes.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of N-(4-bromophenyl)-3-phenylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data and synthetic methodology for the chemical compound N-(4-bromophenyl)-3-phenylpropanamide. This document is intended to serve as a comprehensive resource, consolidating spectroscopic characterization and experimental protocols to facilitate research and development in medicinal chemistry and related fields.
Core Spectroscopic Data
The structural integrity and purity of this compound are confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key spectral data are summarized in the tables below.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 304.18 | [M]⁺ (Molecular Ion) |
| Further fragmentation data not available in search results |
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of 4-bromoaniline with 3-phenylpropanoyl chloride. A general experimental protocol is detailed below.
Experimental Protocol: Synthesis
Materials:
-
4-bromoaniline
-
3-phenylpropanoic acid
-
Thionyl chloride or other chlorinating agent (e.g., oxalyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Toluene
-
10% Hydrochloric acid solution
-
Water
-
Ether
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Formation of 3-phenylpropanoyl chloride: 3-phenylpropanoic acid is reacted with an excess of thionyl chloride. The mixture is heated, typically at 65-70°C, for a period of time (e.g., 3 hours) to ensure complete conversion to the acid chloride.[1]
-
Removal of Excess Thionyl Chloride: Following the reaction, the excess thionyl chloride is removed by distillation. Toluene can be added and co-distilled to aid in the removal of trace amounts of thionyl chloride.[1]
-
Amidation Reaction: The resulting 3-phenylpropanoyl chloride is dissolved in an anhydrous solvent such as dichloromethane. The solution is cooled in an ice bath to 0-10°C.[1] A solution of 4-bromoaniline and triethylamine in dichloromethane is then added dropwise to the cooled acid chloride solution.[1] The reaction mixture is typically stirred overnight at room temperature to allow for complete reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is poured into water and acidified with a 10% hydrochloric acid solution. The resulting precipitate, this compound, is collected by filtration. The solid is then washed with water and ether and dried to yield the final product.[2]
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Spectroscopic Analysis Protocols
For the acquisition of the spectral data presented, the following general methodologies are employed.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
IR Spectroscopy
Infrared spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.
Mass Spectrometry
Mass spectral data is acquired using a mass spectrometer, with common ionization techniques being electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
References
Solubility Profile of N-(4-bromophenyl)-3-phenylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-bromophenyl)-3-phenylpropanamide, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines qualitative solubility information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to design and execute appropriate experimental strategies for its use in further research and development.
Introduction
This compound is a synthetic organic compound that has been identified as a reactant in the preparation of certain derivatives with potential therapeutic applications. A thorough understanding of its solubility in different solvent systems is crucial for a variety of applications, including synthesis, purification, formulation, and in vitro/in vivo screening. This guide addresses the current state of knowledge regarding the solubility of this compound and provides a practical framework for its experimental determination.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H14BrNO | [1][2] |
| Molecular Weight | 304.18 g/mol | [1][2] |
| Appearance | White to yellow powder or crystals | |
| Melting Point | Not available | |
| Boiling Point | 473.2 ± 38.0 °C (Predicted) | [1] |
| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.88 ± 0.70 (Predicted) | [1][3] |
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference |
| Most Solvents | Soluble | [1][2][3] |
It is important to note that "soluble" is a general term and the actual solubility can vary significantly between different solvents. For practical applications, quantitative determination is essential.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound using the isothermal shake-flask method, a widely accepted technique for solubility measurement.
4.1. Materials
-
This compound (purity >98%)
-
A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, water)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S = (C × DF × V) / M Where:
-
C = Concentration of the diluted sample (mg/mL or mol/L) determined from the calibration curve.
-
DF = Dilution factor.
-
V = Volume of the solvent.
-
M = Mass of the solvent (if calculating molality).
-
-
The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.
-
4.3. Experimental Workflow Diagram
References
The Therapeutic Promise of N-(4-bromophenyl)-3-phenylpropanamide: A Gateway to Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-bromophenyl)-3-phenylpropanamide, a seemingly unassuming chemical intermediate, holds significant potential in therapeutic applications, primarily as a critical building block in the synthesis of potent bioactive molecules. This technical guide delves into the core of its therapeutic relevance, with a primary focus on its pivotal role in the creation of the anti-tuberculosis drug Bedaquiline. Furthermore, this paper will explore the broader therapeutic possibilities of quinoline derivatives synthesized from this precursor, touching upon their potential in oncology and anti-inflammatory treatments. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying biochemical pathways, offering a valuable resource for the scientific community engaged in drug discovery and development.
Introduction
This compound is a synthetic compound that has garnered substantial interest not for its intrinsic biological activity, but as a key reactant in the multi-step synthesis of pharmacologically active agents.[1] Its molecular structure provides a versatile scaffold for the construction of more complex molecules, most notably quinoline derivatives. The most prominent and clinically significant application of this compound is in the production of Bedaquiline, a diarylquinoline antimycobacterial drug that represents a major breakthrough in the treatment of multidrug-resistant tuberculosis (MDR-TB).[2] Beyond this established role, the exploration of other derivatives of this compound opens up promising avenues for the development of novel therapeutics in other disease areas.
Core Therapeutic Application: Antitubercular Activity via Bedaquiline
The primary therapeutic value of this compound is realized through its conversion to Bedaquiline. This section will detail the quantitative data, mechanism of action, and experimental protocols associated with Bedaquiline's potent antitubercular effects.
Quantitative Data: Efficacy of Bedaquiline
Bedaquiline exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3] Its efficacy is demonstrated by low minimum inhibitory concentrations (MICs) and significant early bactericidal activity in clinical studies.
| Parameter | Value | Reference |
| MIC against M. tuberculosis H37Rv | 0.03 mg/L | [4] |
| MIC Range against MDR-TB isolates | ≤0.008 - ≤0.015 µg/mL | [5] |
| Maximum Drug Kill Rate Constant | 0.23 ± 0.03 log₁₀ CFU/mL sputum/day | [6] |
| Half-Maximum Effective Plasma Concentration | 1.6 ± 0.3 mg/L | [6] |
| Average Time to Onset of Activity | 40 ± 7 hours | [6] |
Mechanism of Action: Inhibition of Mycobacterial ATP Synthase
Bedaquiline employs a novel mechanism of action, specifically targeting the proton pump of mycobacterial ATP synthase, an enzyme crucial for energy production in the bacterium.[7] This targeted action disrupts the cellular energy metabolism of M. tuberculosis, leading to cell death.[8]
The binding of Bedaquiline to the c subunit of the F0 rotor ring of ATP synthase inhibits the enzyme's function.[7] This blockage of the proton channel prevents the synthesis of ATP, which is essential for the survival of both replicating and non-replicating mycobacteria.[9][10] This unique mechanism of action is a key reason for its effectiveness against strains resistant to other anti-TB drugs.
Mechanism of action of Bedaquiline.
Experimental Protocols
A common laboratory-scale synthesis involves the reaction of 4-bromoaniline with hydrocinnamoyl chloride.[11]
Materials:
-
4-bromoaniline
-
Hydrocinnamoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
10% Hydrochloric acid solution
-
Ether
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve 4-bromoaniline and triethylamine in dichloromethane in a flask.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add hydrocinnamoyl chloride dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into a mixture of water and 10% hydrochloric acid.
-
Stir the resulting white solid slurry in an ice bath for 1 hour.
-
Collect the solid product by filtration.
-
Wash the collected solid with ether.
-
Dry the product in the air to yield this compound.[11]
Synthesis workflow for this compound.
The broth microdilution method is a standard protocol for determining the MIC of Bedaquiline against M. tuberculosis.[5]
Materials:
-
Mycobacterium tuberculosis isolates
-
Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 5% OADC (oleic acid, albumin, dextrose, and catalase)
-
Bedaquiline stock solution
-
96-well microplates
-
Incubator (37°C)
-
Alamar Blue or similar viability indicator
Procedure:
-
Prepare serial two-fold dilutions of Bedaquiline in the supplemented CAMHB in the 96-well microplates.
-
Prepare a standardized inoculum of the M. tuberculosis isolate.
-
Inoculate each well (except for sterility controls) with the bacterial suspension.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add a viability indicator such as Alamar Blue to each well.
-
Re-incubate for 24 hours.
-
The MIC is determined as the lowest concentration of Bedaquiline that prevents a color change (indicating inhibition of bacterial growth).[4]
Broader Therapeutic Potential: Derivatives and Future Directions
While the antitubercular application through Bedaquiline is well-established, the core structure of this compound serves as a template for synthesizing other quinoline derivatives with potential therapeutic applications in other fields.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents.[12] Various substituted quinolines have shown cytotoxic activity against a range of cancer cell lines, including breast, lung, and central nervous system tumors.[13][14] The mechanisms of action are diverse and can include inhibition of topoisomerase, modulation of nuclear receptors, and induction of apoptosis.[15][16] For instance, certain quinoline-chalcone hybrids have exhibited potent antiproliferative activity against gastric, colon, and breast cancer cells, with some compounds showing IC50 values in the low micromolar range.[17]
Anti-inflammatory Activity
The quinoline scaffold is also a promising pharmacophore for the development of anti-inflammatory drugs.[18] Derivatives have been shown to target key inflammatory mediators such as cyclooxygenase (COX) and various cytokines.[19] For example, certain quinoline derivatives have been found to significantly inhibit the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages.[14] The nature and position of substituents on the quinoline ring are critical in determining the specific anti-inflammatory activity and target.[18]
Therapeutic potential derived from the core compound.
Conclusion and Future Perspectives
This compound stands as a testament to the importance of chemical intermediates in modern drug discovery. Its role in the synthesis of Bedaquiline has already had a profound impact on the global fight against multidrug-resistant tuberculosis. The versatility of the quinoline scaffold, readily accessible from this precursor, suggests a bright future for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of a wider array of derivatives is warranted to fully exploit the therapeutic potential of this valuable chemical entity. The exploration of novel quinoline-based compounds for anticancer and anti-inflammatory applications, derived from this compound, represents a promising frontier in medicinal chemistry. Continued investigation in this area could lead to the discovery of next-generation therapeutics for a range of challenging diseases.
References
- 1. This compound | 316146-27-7 [chemicalbook.com]
- 2. Bedaquiline: A Novel Antitubercular Agent for the Treatment of Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bedaquiline: An Insight Into its Clinical Use in Multidrug-Resistant Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Bedaquiline on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 8. Bedaquiline - Wikipedia [en.wikipedia.org]
- 9. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 316146-27-7 [m.chemicalbook.com]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
N-(4-bromophenyl)-3-phenylpropanamide: A Comprehensive Technical Review of its Synthesis and Derivatives' Biological Activities
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-bromophenyl)-3-phenylpropanamide is a chemical compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. While the compound itself has not been extensively studied for its pharmacological properties, its structural scaffold is a key component in the development of therapeutic agents. This technical guide provides a comprehensive review of the synthesis of this compound, its chemical properties, and a detailed examination of the biological activities of its derivatives, which span antibacterial, antitubercular, and antidiabetic applications. This document summarizes quantitative data, details experimental protocols, and provides visual diagrams of synthetic pathways to facilitate further research and development in medicinal chemistry.
Chemical Properties and Synthesis
This compound is a white solid with the molecular formula C₁₅H₁₄BrNO.[1][2] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 304.18 g/mol | [1][2] |
| Boiling Point | 473.2±38.0 °C (Predicted) | [1] |
| Density | 1.408±0.06 g/cm³ (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis Protocols
Two primary methods for the synthesis of this compound have been reported.
Method 1: From 4-bromoaniline and Hydrocinnamoyl Chloride
This method involves the reaction of 4-bromoaniline with hydrocinnamoyl chloride in the presence of a base.
-
Experimental Protocol: To a solution of 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL), hydrocinnamoyl chloride (37.5 g, 0.223 mol) is slowly added dropwise at 0 °C.[1][2] The reaction mixture is then stirred at room temperature overnight. After the reaction is complete, the mixture is poured into water and a 10% hydrochloric acid solution is added. The resulting white solid is stirred for 1 hour in an ice bath, filtered, washed with ether, and dried to yield this compound. This method reports a high yield of 92%.[1][2]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(4-bromophenyl)-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of N-(4-bromophenyl)-3-phenylpropanamide, a reactant utilized in the preparation of potential antitubercular and antibacterial agents, such as certain quinoline derivatives.[1][2] The primary method outlined is an acylation reaction between 4-bromoaniline and hydrocinnamoyl chloride. An alternative two-step procedure starting from 3-phenylpropanoic acid is also described.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄BrNO | [1] |
| Molecular Weight | 304.18 g/mol | [1] |
| Appearance | White Solid | [1] |
| Yield (Protocol 1) | 92% | [1][2] |
| Yield (Protocol 2) | Not explicitly stated, but product obtained | [3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from 4-Bromoaniline and Hydrocinnamoyl Chloride
This protocol details the direct acylation of 4-bromoaniline with hydrocinnamoyl chloride.
Materials:
-
4-bromoaniline
-
Triethylamine
-
Dichloromethane (DCM)
-
Hydrocinnamoyl chloride
-
10% Hydrochloric acid solution
-
Water
-
Ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 40 g (0.232 mol) of 4-bromoaniline and 32 mL of triethylamine in 200 mL of dichloromethane.[1][2]
-
Slowly add 37.5 g (0.223 mol) of hydrocinnamoyl chloride dropwise to the cooled solution.[1][2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[1][2]
-
Upon completion of the reaction, pour the mixture into water.[1][2]
-
Acidify the mixture by adding a 10% hydrochloric acid solution, which will result in the formation of a white solid slurry.[1][2]
-
Stir the slurry for one hour while cooling in an ice bath.[1][2]
-
Dry the product in the air to obtain this compound (62 g, 92% yield).[1][2]
Protocol 2: Two-Step Synthesis from 3-Phenylpropanoic Acid
This alternative protocol involves the initial conversion of 3-phenylpropanoic acid to its acid chloride, followed by reaction with 4-bromoaniline.
Part A: Synthesis of Hydrocinnamoyl Chloride
Materials:
-
3-phenylpropanoic acid
-
Thionyl chloride
-
Toluene
Procedure:
-
In a suitable reaction vessel, heat a mixture of 10 g of 3-phenylpropanoic acid and 16.4 g of thionyl chloride at 65-70 °C for 3 hours.[3]
-
After the reaction is complete, distill off the excess thionyl chloride.[3]
-
Co-distill with toluene to remove any remaining traces of thionyl chloride. The resulting residue is hydrocinnamoyl chloride.[3]
Part B: Synthesis of this compound
Materials:
-
Hydrocinnamoyl chloride (from Part A)
-
Dichloromethane (DCM)
-
Triethylamine
-
4-bromoaniline
-
Water
Procedure:
-
Dissolve the hydrocinnamoyl chloride residue from Part A in 70 mL of dichloromethane.[3]
-
Add 16.6 g of triethylamine to the solution.[3]
-
Cool the mixture to 5-10 °C.[3]
-
Add a solution of 11.3 g of 4-bromoaniline.[3]
-
After the reaction is complete, evaporate the solvent under vacuum.[3]
-
Add 20 mL of water to the residue and stir the mixture to precipitate the product.[3]
-
Filter the obtained solid and dry it to yield this compound (17.5 g).[3]
Visualizations
Experimental Workflow: Protocol 1
Caption: Workflow for the one-pot synthesis of this compound.
Reaction Scheme
Caption: Chemical reaction for the synthesis of the target compound.
References
Application Note: Evaluation of N-(4-bromophenyl)-3-phenylpropanamide as a Potential Antibacterial Agent
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Phenylpropanamide derivatives have garnered interest as a class of compounds with potential biological activities. This application note describes the use of N-(4-bromophenyl)-3-phenylpropanamide in a panel of in vitro antibacterial assays to determine its efficacy against clinically relevant Gram-positive and Gram-negative bacterial strains. The protocols outlined herein provide a framework for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, which are crucial parameters for assessing its potential as a new antibacterial therapeutic. While specific data for this compound is still emerging, related bromophenyl-containing compounds have demonstrated activity against a range of pathogens.[1][2][3][4][5][6]
Compound Profile
-
Compound Name: this compound
-
Structure:
-
Molecular Formula: C₁₅H₁₄BrNO
-
Mechanism of Action (Hypothesized): The precise mechanism of action for this compound is not yet elucidated. Potential mechanisms, based on related structures, could involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with metabolic pathways.[7][8]
Data Presentation
The antibacterial activity of this compound can be quantified by determining its MIC and MBC values against a panel of bacteria. The results can be summarized as shown in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 32 |
| Enterococcus faecium (ATCC 19434) | Gram-positive | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 |
| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 64 |
| Acinetobacter baumannii (ATCC 19606) | Gram-negative | 128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >256 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Type | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 32 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 64 |
| Enterococcus faecium (ATCC 19434) | Gram-positive | 128 |
| Escherichia coli (ATCC 25922) | Gram-negative | >256 |
| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | >256 |
Experimental Protocols
The following are detailed protocols for determining the antibacterial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for assessing antimicrobial susceptibility.[9][10][11]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[12]
-
Sterile 96-well microtiter plates[9]
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Spectrophotometer
-
Incubator (37°C)[11]
-
Multichannel pipette
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 bacterial colonies and inoculate them into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, achieving a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
In well 1, add 200 µL of the test compound at the desired starting concentration (prepared by diluting the stock solution in MHB).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (inoculum without the compound), and well 12 will be the negative control (sterile broth).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[11]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[9][13]
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed as a follow-up to the MIC test to determine the concentration at which the compound is bactericidal.[14][15][16]
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[17]
-
Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate. Be sure to label each spot corresponding to the concentration from the MIC plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (typically corresponding to ≤ 0.1% survival).[15][17]
Caption: Workflow for MBC determination following an MIC assay.
Interpretation of Results
-
Bacteriostatic vs. Bactericidal: The relationship between the MBC and MIC values can indicate the nature of the compound's antibacterial effect.
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .
-
This comprehensive approach will allow researchers to effectively screen and characterize the antibacterial properties of this compound, providing a solid foundation for further drug development efforts.
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psecommunity.org [psecommunity.org]
- 7. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 8. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. protocols.io [protocols.io]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. microchemlab.com [microchemlab.com]
- 17. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
Application Notes: N-(4-bromophenyl)-3-phenylpropanamide as a Key Intermediate in the Synthesis of Bedaquiline
Introduction
Bedaquiline is a diarylquinoline-based antibiotic that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism of action involves the inhibition of mycobacterial ATP synthase, an essential enzyme for the energy production of Mycobacterium tuberculosis. The complex chemical structure of Bedaquiline, featuring two adjacent chiral centers, makes its synthesis a challenging and costly process. A critical step in many synthetic routes is the efficient construction of the quinoline core. N-(4-bromophenyl)-3-phenylpropanamide serves as a crucial starting intermediate for building this core structure, making its synthesis and application vital for the overall efficiency of Bedaquiline production.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent transformation, offering valuable methodologies for researchers and professionals in drug development and medicinal chemistry.
Data Presentation
Quantitative data for the synthesis of the key intermediate are summarized below, allowing for a direct comparison of common synthetic methods.
Table 1: Comparative Summary of Synthesis Protocols for this compound
| Parameter | Method A: From Hydrocinnamoyl Chloride | Method B: From 3-Phenylpropanoic Acid |
| Starting Materials | 4-bromoaniline, hydrocinnamoyl chloride | 4-bromoaniline, 3-phenylpropanoic acid |
| Key Reagent | Triethylamine (base) | Thionyl chloride (to form acid chloride in-situ) |
| Solvent | Dichloromethane (DCM) | Toluene, Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature[1][2] | 65-70 °C (for acid chloride formation), then 5-10 °C[3] |
| Reported Yield | ~92%[1][2] | ~88% (over two steps)[4] |
| Purity | Not specified, isolated as a solid | Not specified, isolated as a solid |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 316146-27-7[1] |
| Molecular Formula | C15H14BrNO[1] |
| Molecular Weight | 304.18 g/mol [1] |
| Appearance | White to yellow powder or crystals[1][5] |
| Storage Temperature | Room Temperature[1][5] |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of this compound and its conversion into a key quinoline precursor.
Protocol 1: Synthesis of this compound via Acyl Chloride (Method A)
This protocol is adapted from established literature procedures utilizing hydrocinnamoyl chloride.[1][2]
Materials:
-
4-bromoaniline (1.0 eq)
-
Hydrocinnamoyl chloride (0.96 eq)
-
Triethylamine (1.4 eq)
-
Dichloromethane (DCM)
-
10% Hydrochloric acid solution
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware
Procedure:
-
Dissolve 4-bromoaniline (e.g., 40 g, 0.232 mol) and triethylamine (e.g., 32 mL) in dichloromethane (e.g., 200 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add hydrocinnamoyl chloride (e.g., 37.5 g, 0.223 mol) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into water and add a 10% hydrochloric acid solution, which will form a white solid slurry.
-
Stir the slurry for 1 hour while cooling in an ice bath.
-
Isolate the solid product by filtration, wash thoroughly with diethyl ether, and air-dry to yield this compound.[1]
Protocol 2: One-Pot Synthesis from Carboxylic Acid (Method B)
This protocol generates the acyl chloride in-situ from 3-phenylpropanoic acid.[3][4]
Materials:
-
3-phenylpropanoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
4-bromoaniline (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Toluene
-
Dichloromethane (DCM)
-
Water
-
Reaction flask with reflux condenser, magnetic stirrer, heating mantle, and standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a reaction flask, heat a mixture of 3-phenylpropanoic acid (e.g., 10 g) and thionyl chloride (e.g., 16.4 g) for 3 hours at 65-70 °C.[3]
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
Add toluene and co-distill to remove any remaining traces of thionyl chloride.
-
Amide Formation: Dissolve the resulting residue in dichloromethane (e.g., 70 mL).
-
Add triethylamine (e.g., 16.6 g) to the solution.
-
Cool the mixture to 5-10 °C and add a solution of 4-bromoaniline (e.g., 11.3 g).[3]
-
Stir the reaction until completion (monitor by TLC).
-
Evaporate the solvent under vacuum.
-
Add water (e.g., 20 mL) to the residue and stir to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.[3]
Protocol 3: Vilsmeier-Haack Cyclization to 3-Benzyl-6-bromo-2-chloroquinoline
This protocol outlines the conversion of the amide intermediate into a functionalized quinoline core, a key step towards Bedaquiline.[6]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Reaction flask with reflux condenser, heating mantle, and standard laboratory glassware
Procedure:
-
In a reaction flask, carefully add phosphorus oxychloride (POCl₃) to N,N-Dimethylformamide (DMF) at 0 °C to form the Vilsmeier reagent.
-
Add this compound to the Vilsmeier reagent.
-
Heat the reaction mixture to 100 °C and maintain for approximately 16 hours.[6]
-
Monitor the reaction for the formation of the 2-chloroquinoline derivative by TLC or LC-MS.
-
After completion, carefully quench the reaction mixture by pouring it over crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-benzyl-6-bromo-2-chloroquinoline intermediate.
Visualizations: Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed in these notes.
Caption: Synthesis of this compound intermediate.
Caption: High-level workflow for the synthesis of Bedaquiline.
References
- 1. This compound CAS#: 316146-27-7 [m.chemicalbook.com]
- 2. This compound | 316146-27-7 [chemicalbook.com]
- 3. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. This compound | 316146-27-7 [sigmaaldrich.com]
- 6. Structural Simplification of Bedaquiline: the Discovery of 3‐(4‐(N,N‐Dimethylaminomethyl)phenyl)quinoline‐Derived Antitubercular Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-bromophenyl)-3-phenylpropanamide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-(4-bromophenyl)-3-phenylpropanamide, a key intermediate in the development of pharmacologically active compounds. The protocols are based on established synthetic methods, ensuring high yield and purity. This document also outlines the utility of this compound in the synthesis of potential therapeutic agents.
Introduction
This compound is a chemical intermediate with significant applications in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of more complex molecules, including quinoline derivatives with potential antitubercular and antibacterial activities.[1][2][3] Furthermore, it is an intermediate in the synthesis of Bedaquiline, a diarylquinoline antimycobacterial drug.[4] The following sections detail two reliable methods for the synthesis of this compound.
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below. Method 1 utilizes hydrocinnamoyl chloride, while Method 2 starts from 3-phenylpropanoic acid.
Method 1: From 4-Bromoaniline and Hydrocinnamoyl Chloride
This method describes the acylation of 4-bromoaniline with hydrocinnamoyl chloride in the presence of a base.[1][2]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add hydrocinnamoyl chloride (37.5 g, 0.223 mol) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Pour the reaction mixture into water.
-
Add 10% hydrochloric acid solution, which will result in the formation of a white solid slurry.
-
Stir the slurry for 1 hour while cooling in an ice bath.
-
-
Isolation and Purification:
-
Filter the solid product using a Buchner funnel.
-
Wash the solid with diethyl ether.
-
Dry the product in the air to obtain this compound.
-
Expected Yield: 62 g (92%).[1][2]
Method 2: From 3-Phenylpropanoic Acid and 4-Bromoaniline
This two-step protocol involves the initial conversion of 3-phenylpropanoic acid to its acyl chloride, followed by reaction with 4-bromoaniline.[5]
Protocol:
-
Synthesis of Hydrocinnamoyl Chloride:
-
In a reaction vessel, heat a mixture of 3-phenylpropanoic acid (10 g) and thionyl chloride (16.4 g) at 65-70 °C for 3 hours.
-
After the reaction is complete, distill off the excess thionyl chloride under vacuum.
-
Co-distill with toluene to remove any remaining traces of thionyl chloride. The residue is hydrocinnamoyl chloride.
-
-
Amide Formation:
-
Dissolve the resulting hydrocinnamoyl chloride residue in dichloromethane (70 mL).
-
Add triethylamine (16.6 g) to the solution.
-
Subsequently, add a solution of 4-bromoaniline (11.3 g) at a temperature of 5-10 °C.
-
-
Work-up and Isolation:
-
Once the reaction is complete, evaporate the solvent under vacuum.
-
Add water (20 mL) to the residue and stir to precipitate the product.
-
Filter the solid product and dry to obtain this compound.
-
Expected Yield: 17.5 g.[5]
Data Presentation
The following tables summarize the quantitative data for the two synthetic methods.
Table 1: Reactants and Stoichiometry for Synthesis Methods
| Method | Starting Material 1 | Amount (mol) | Starting Material 2 | Amount (mol) | Reagent | Solvent |
| Method 1 | 4-Bromoaniline | 0.232 | Hydrocinnamoyl chloride | 0.223 | Triethylamine | Dichloromethane |
| Method 2 | 3-Phenylpropanoic acid | ~0.067 | 4-Bromoaniline | ~0.066 | Thionyl chloride, Triethylamine | Dichloromethane |
Table 2: Reaction Conditions and Yields
| Method | Temperature (°C) | Reaction Time | Product Mass (g) | Yield (%) |
| Method 1 | 0 to Room Temp | Overnight | 62 | 92% |
| Method 2 | 65-70 (Step 1), 5-10 (Step 2) | 3 hours (Step 1) | 17.5 | Not specified |
Visualizations
Reaction Scheme
The following diagram illustrates the chemical transformation in the synthesis of this compound.
Caption: Synthesis of this compound.
Experimental Workflow
The generalized workflow for the synthesis and purification of the target compound is depicted below.
Caption: General experimental workflow for amide synthesis.
Application in Drug Development
This compound is a valuable starting material for the synthesis of biologically active molecules. The following diagram illustrates its role as a key intermediate.
Caption: Role as an intermediate in drug synthesis.
References
Application Notes and Protocols for the Characterization of N-(4-bromophenyl)-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of N-(4-bromophenyl)-3-phenylpropanamide. Detailed protocols for spectroscopic, spectrometric, chromatographic, and thermal analysis are presented to ensure accurate identification, purity assessment, and stability evaluation of this compound.
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the synthesized compound.
Application Note
¹H NMR spectroscopy of this compound is expected to show distinct signals for the aromatic protons of the 4-bromophenyl and phenyl groups, as well as the aliphatic protons of the propanamide backbone. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom, allowing for the identification of carbonyl, aromatic, and aliphatic carbons.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. Instrumentation and Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Data Presentation: Predicted NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Phenyl Group (C₆H₅) | 7.20-7.40 | Multiplet | 5H | Aromatic protons |
| 4-Bromophenyl Group (-C₆H₄Br) | 7.45-7.55 | Doublet | 2H | Protons ortho to the amide group |
| 4-Bromophenyl Group (-C₆H₄Br) | 7.35-7.45 | Doublet | 2H | Protons meta to the amide group |
| Amide Proton (-NH-) | ~8.0 (broad) | Singlet | 1H | Amide proton |
| Methylene Group (-CH₂-Ph) | 3.05 | Triplet | 2H | Methylene protons adjacent to the phenyl group |
| Methylene Group (-CH₂-CO-) | 2.75 | Triplet | 2H | Methylene protons adjacent to the carbonyl |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon (-C=O) | ~170 | Amide carbonyl |
| Phenyl Group (C₆H₅) | 141 (C), 128.5 (CH), 128.4 (CH), 126.2 (CH) | Aromatic carbons |
| 4-Bromophenyl Group (-C₆H₄Br) | 137 (C-N), 132 (C-Br), 121 (CH), 117 (CH) | Aromatic carbons |
| Methylene Carbon (-CH₂-Ph) | ~39 | Methylene carbon adjacent to the phenyl group |
| Methylene Carbon (-CH₂-CO-) | ~32 | Methylene carbon adjacent to the carbonyl |
NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometric Characterization
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation pattern for structural confirmation.
Application Note
Electrospray Ionization (ESI) is a soft ionization technique suitable for determining the molecular weight of the compound with minimal fragmentation. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak ([M+H]⁺ and [M+H+2]⁺) with an approximate 1:1 ratio, which is a key diagnostic feature. Electron Ionization (EI) can be used to induce fragmentation, providing valuable structural information. The fragmentation of N-phenyl amides often involves cleavage of the amide bond.
Experimental Protocol: ESI-MS and EI-GC-MS
1. Sample Preparation (ESI-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
2. Instrumentation and Data Acquisition (ESI-MS):
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer with an ESI source.
-
Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation).
-
Mass Range: m/z 50-500.
3. Instrumentation and Data Acquisition (EI-GC-MS):
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Data Presentation: Predicted Mass Spectrometry Data
| Technique | Ion | Predicted m/z | Relative Abundance | Assignment |
| ESI-MS | [M+H]⁺ | 304.0/306.0 | ~1:1 | Protonated molecule (with ⁷⁹Br and ⁸¹Br isotopes) |
| EI-MS | [M]⁺˙ | 303.0/305.0 | ~1:1 | Molecular ion (with ⁷⁹Br and ⁸¹Br isotopes) |
| EI-MS | [C₉H₉O]⁺ | 133.1 | High | Cleavage of the N-CO bond, forming the 3-phenylpropanoyl cation. |
| EI-MS | [C₆H₅BrNH]⁺˙ | 171.0/173.0 | Moderate | Cleavage of the N-CO bond, forming the 4-bromoaniline radical cation. |
| EI-MS | [C₆H₄Br]⁺ | 155.0/157.0 | Moderate | Loss of NH₂ from the 4-bromoaniline fragment. |
| EI-MS | [C₇H₇]⁺ | 91.1 | High | Tropylium ion from the benzyl group. |
Mass Spectrometry Fragmentation Pathway
Caption: Proposed ESI-MS fragmentation pathway.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for quantifying it in various matrices.
Application Note
A reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of this moderately polar compound. A C18 column is a good starting point, with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.
Experimental Protocol: RP-HPLC
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.
-
Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range.
2. Instrumentation and Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
3. Data Analysis:
-
Identify the peak for this compound based on its retention time compared to the standard.
-
Determine the purity of the sample by calculating the area percentage of the main peak.
-
Quantify the compound in samples by constructing a calibration curve from the peak areas of the working standards.
Data Presentation: HPLC Purity Analysis
| Parameter | Value |
| Retention Time (tR) | ~5.8 min |
| Purity (Area %) | >99.0% |
| Tailing Factor | 1.1 |
| Theoretical Plates | >5000 |
HPLC Analysis Workflow
Caption: Workflow for HPLC purity and quantitative analysis.
Thermal Analysis: DSC and TGA
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of this compound, including its melting point, thermal stability, and decomposition profile.
Application Note
DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information about the thermal stability and decomposition temperature of the compound.
Experimental Protocol: DSC and TGA
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
2. Instrumentation and Analysis Conditions:
-
Instrument: Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.
-
DSC Conditions:
-
Temperature Range: 25°C to 200°C (or above the melting point).
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
TGA Conditions:
-
Temperature Range: 25°C to 600°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen or Air at a flow rate of 50 mL/min.
-
3. Data Analysis:
-
DSC: Determine the onset temperature and the peak temperature of the endothermic event, which corresponds to the melting point. Calculate the enthalpy of fusion from the peak area.
-
TGA: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins). Analyze the decomposition steps and the final residue percentage.
Data Presentation: Thermal Analysis Data
| Technique | Parameter | Predicted Value |
| DSC | Melting Point (Onset) | ~145°C |
| DSC | Melting Point (Peak) | ~148°C |
| TGA | Onset of Decomposition (Tonset) | > 250°C (in Nitrogen) |
| TGA | Major Decomposition Step | 250°C - 400°C |
Thermal Analysis Logical Flow
Caption: Logical flow of thermal analysis experiments.
Application Notes and Protocols: Synthesis of Quinoline Derivatives from N-(4-bromophenyl)-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of quinoline derivatives utilizing N-(4-bromophenyl)-3-phenylpropanamide as a key starting material. The protocols outlined below are based on established principles of intramolecular Friedel-Crafts reactions and subsequent aromatization, common strategies in the synthesis of heterocyclic compounds.
Introduction
Quinoline and its derivatives are a critical class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of functionalized quinoline scaffolds is a cornerstone of medicinal chemistry and drug discovery programs. This compound serves as a versatile precursor for the construction of specific quinolone and quinoline skeletons. The presence of the bromo-substituent offers a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse compound libraries.
This document details a proposed two-step synthetic pathway commencing with the intramolecular cyclization of this compound to form a dihydroquinolinone intermediate, followed by its aromatization to the corresponding quinolinone.
Synthetic Pathway Overview
The proposed synthetic route involves an intramolecular Friedel-Crafts acylation of this compound. This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA), which facilitates the cyclization of the phenylpropanamide moiety onto the bromophenyl ring to form a six-membered dihydroquinolinone ring system. The resulting 6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one can then be aromatized to yield 6-bromo-4-phenylquinolin-2(1H)-one.
Caption: Proposed synthetic pathway for the conversion of this compound to a quinolinone derivative.
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one
This protocol describes the intramolecular Friedel-Crafts cyclization of this compound using polyphosphoric acid (PPA) as the catalyst and solvent.
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (1.0 eq).
-
Add polyphosphoric acid (10-20 wt eq) to the flask.
-
Heat the reaction mixture with stirring to 100-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to approximately 60-70 °C.
-
Carefully pour the warm reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one.
Data Presentation:
| Parameter | Value |
| Reactant | This compound |
| Product | 6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one |
| Catalyst | Polyphosphoric acid (PPA) |
| Temperature | 100-120 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% (based on analogous reactions) |
Protocol 2: Synthesis of 6-bromo-4-phenylquinolin-2(1H)-one
This protocol details the dehydrogenation of the dihydroquinolinone intermediate to the corresponding aromatic quinolinone using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Materials:
-
6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dioxane or Toluene
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as dioxane or toluene in a round-bottom flask.
-
Add DDQ (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and monitor the reaction progress by TLC.
-
After the starting material has been consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated hydroquinone byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acidic impurities.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine all organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 6-bromo-4-phenylquinolin-2(1H)-one.
Data Presentation:
| Parameter | Value |
| Reactant | 6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one |
| Product | 6-bromo-4-phenylquinolin-2(1H)-one |
| Reagent | DDQ |
| Solvent | Dioxane or Toluene |
| Temperature | 80-110 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 80-95% (based on analogous reactions) |
Workflow Visualization
The following diagram illustrates the logical flow of the experimental work from starting material to the final purified product.
Caption: Experimental workflow for the two-step synthesis of 6-bromo-4-phenylquinolin-2(1H)-one.
Concluding Remarks
The protocols provided herein offer a robust and reliable pathway for the synthesis of valuable quinoline derivatives from this compound. These methods are scalable and utilize common laboratory reagents and techniques. The resulting brominated quinolinone is a versatile intermediate for further functionalization, enabling the exploration of a wide chemical space for drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific needs and substrate scope. Standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy should be employed to confirm the structure and purity of the synthesized compounds.
Application Notes and Protocols for Cell-Based Assays Involving N-(4-bromophenyl)-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-bromophenyl)-3-phenylpropanamide is a chemical compound primarily documented as a reactant in the synthesis of quinoline derivatives with potential antitubercular and antibacterial activities.[1][2] While direct biological activities of this compound are not extensively reported in the scientific literature, its role as an intermediate in the development of pharmacologically active agents suggests its potential as a scaffold for drug discovery.[3] This document outlines hypothetical applications and detailed protocols for cell-based assays to investigate the potential anti-inflammatory and cytotoxic activities of this compound. The provided protocols are standard methodologies that can be adapted for the initial screening and characterization of novel compounds like this compound.
Hypothetical Biological Activities
Based on the common therapeutic targets of structurally related compounds, two primary hypothetical activities are proposed for initial investigation:
-
Anti-inflammatory Activity: The compound may modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.
-
Cytotoxic Activity: The compound could induce cell death in cancer cell lines, potentially through the activation of apoptotic pathways.
The following sections provide detailed protocols to test these hypotheses.
Experimental Workflow
The general workflow for screening this compound for novel biological activity would involve primary screening to identify a cellular response, followed by secondary assays to elucidate the mechanism of action.
Caption: General experimental workflow for screening this compound.
Section 1: Investigation of Anti-Inflammatory Activity
Signaling Pathway: NF-κB
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of the inflammatory response. Inhibition of this pathway is a common strategy for anti-inflammatory drug development.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Protocol 1: NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to an inflammatory stimulus.
Materials:
-
HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-NF-κB reporter cells in white, clear-bottom 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add 50 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells. Incubate for 1 hour.
-
Stimulation: Prepare a 3x stock of LPS (e.g., 300 ng/mL) in culture medium. Add 50 µL to all wells except the unstimulated control, for a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.
-
Luminescence Reading: Equilibrate the plate and luciferase reagent to room temperature. Add 100 µL of the luciferase reagent to each well. Mix on an orbital shaker for 5 minutes to ensure cell lysis.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Quantitative Data Presentation
| Treatment Group | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| Unstimulated Control | - | 1,500 ± 150 | - |
| Vehicle + LPS | - | 50,000 ± 4,500 | 0 |
| Compound + LPS | 0.1 | 45,000 ± 4,000 | 10 |
| Compound + LPS | 1 | 25,000 ± 2,300 | 50 |
| Compound + LPS | 10 | 5,000 ± 600 | 90 |
| Compound + LPS | 100 | 2,000 ± 300 | 98 |
Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_unstimulated) / (RLU_vehicle - RLU_unstimulated))
Section 2: Investigation of Cytotoxic Activity
Signaling Pathway: Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis.
Caption: A simplified intrinsic apoptosis signaling pathway.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
A549 (human lung carcinoma) or other cancer cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Clear, flat-bottom 96-well plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include vehicle control wells.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases in apoptosis.
Materials:
-
A549 cells
-
RPMI-1640 medium
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white 96-well plate.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix on an orbital shaker for 30 seconds and then incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Quantitative Data Presentation
| Assay | Treatment Group | Concentration (µM) | Signal (Absorbance or RLU) | % of Control |
| Cell Viability (MTT) | Vehicle Control | - | 0.85 ± 0.07 | 100 |
| Compound | 1 | 0.72 ± 0.06 | 85 | |
| Compound | 10 | 0.43 ± 0.04 | 51 | |
| Compound | 50 | 0.17 ± 0.02 | 20 | |
| Caspase-3/7 Activity | Vehicle Control | - | 2,000 ± 250 | 100 |
| Compound | 1 | 3,500 ± 300 | 175 | |
| Compound | 10 | 15,000 ± 1,200 | 750 | |
| Compound | 50 | 18,000 ± 1,500 | 900 |
Data Analysis:
-
Cell Viability: Calculate the percentage of viability relative to the vehicle control: % Viability = 100 * (Abs_compound / Abs_vehicle).
-
Caspase Activity: Calculate the fold change in activity relative to the vehicle control: Fold Change = RLU_compound / RLU_vehicle.
Conclusion
The protocols and workflows detailed in this document provide a comprehensive framework for the initial investigation of this compound's potential biological activities. While the specific applications are hypothesized, these standard cell-based assays are fundamental tools in drug discovery and can be broadly applied to characterize the anti-inflammatory and cytotoxic potential of novel chemical entities. Successful identification of activity in these primary assays should be followed by more detailed mechanistic studies to validate the compound as a potential therapeutic lead.
References
Application Notes and Protocols for High-Throughput Screening of N-(4-bromophenyl)-3-phenylpropanamide Analogs as Potential FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key metabolic enzyme responsible for the degradation of endogenous fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA). By hydrolyzing AEA, FAAH terminates its signaling, which plays a crucial role in pain, inflammation, and mood regulation. Inhibition of FAAH leads to elevated levels of AEA, presenting a promising therapeutic strategy for the management of pain, anxiety, and other neurological disorders. The N-(4-bromophenyl)-3-phenylpropanamide scaffold represents a class of compounds with the potential for FAAH inhibition. This document provides detailed protocols for a high-throughput screening (HTS) campaign to identify and characterize novel FAAH inhibitors based on this scaffold.
Principle of the Assay
The primary assay described is a fluorescence-based method that is robust, sensitive, and amenable to high-throughput screening.[1][2][3] This assay utilizes a fluorogenic substrate, arachidonoyl-7-amino, 4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity is directly proportional to FAAH activity. Potential inhibitors of FAAH will reduce the rate of AAMCA hydrolysis, resulting in a decreased fluorescent signal.
Signaling Pathway of FAAH in Endocannabinoid Regulation
FAAH is a critical regulator of the endocannabinoid system. Endocannabinoids like anandamide are produced on-demand in post-synaptic neurons and travel retrogradely to bind to presynaptic cannabinoid receptors (CB1), modulating neurotransmitter release. FAAH, located on the postsynaptic membrane, terminates anandamide signaling by hydrolyzing it into arachidonic acid and ethanolamine. Inhibition of FAAH prevents this degradation, leading to an accumulation of anandamide and enhanced cannabinoid receptor signaling.
Experimental Protocols
Reagent Preparation
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA. Store at 4°C.
-
Recombinant Human FAAH: Prepare a stock solution in FAAH Assay Buffer and store at -80°C. On the day of the assay, dilute the enzyme to the final working concentration in ice-cold FAAH Assay Buffer. The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.
-
AAMCA Substrate: Prepare a stock solution in DMSO. For the assay, dilute the AAMCA stock solution in FAAH Assay Buffer to the final working concentration (e.g., 10 µM).
-
Test Compounds: Prepare stock solutions of this compound analogs in 100% DMSO. Create a serial dilution of the compounds in DMSO, and then dilute further in FAAH Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Positive Control: A known FAAH inhibitor (e.g., URB597) should be used as a positive control for inhibition.
High-Throughput Screening Workflow
The following workflow is designed for a 384-well plate format, but can be adapted for 96-well plates.
Detailed Assay Protocol
-
Compound Plating: Dispense 1 µL of test compounds, positive control, and DMSO (vehicle control) into the appropriate wells of a 384-well black, flat-bottom assay plate.
-
Enzyme Addition: Add 20 µL of the diluted FAAH enzyme solution to each well.
-
Pre-incubation: Mix the plate on a shaker for 1 minute and then incubate for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.
-
Reaction Initiation: Add 20 µL of the AAMCA substrate solution to each well to start the enzymatic reaction.
-
Fluorescence Reading: Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.
Data Presentation and Analysis
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 x (1 - (V₀_compound - V₀_background) / (V₀_vehicle - V₀_background))
Where:
-
V₀_compound is the initial reaction velocity in the presence of the test compound.
-
V₀_vehicle is the initial reaction velocity of the DMSO control.
-
V₀_background is the initial reaction velocity in the absence of enzyme.
-
-
Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Representative Data
The following table presents hypothetical data for a series of this compound analogs screened for FAAH inhibition.
| Compound ID | R1-Substituent | R2-Substituent | IC₅₀ (µM) |
| NBP-001 | H | H | 15.2 |
| NBP-002 | 4-Cl | H | 8.7 |
| NBP-003 | 4-F | H | 9.1 |
| NBP-004 | H | 3-OCH₃ | 12.5 |
| NBP-005 | 4-Cl | 3-OCH₃ | 5.3 |
| URB597 | (Positive Control) | 0.05 |
Conclusion
The described high-throughput screening protocol provides a robust and efficient method for the identification and characterization of novel FAAH inhibitors from a library of this compound analogs. The fluorescence-based assay is sensitive, reproducible, and suitable for automation, making it an ideal platform for primary screening and subsequent lead optimization efforts in the pursuit of new therapeutic agents targeting the endocannabinoid system. Further studies should focus on the selectivity and in vivo efficacy of the most potent compounds identified.
References
Application Notes and Protocols for Structure-Activity Relationship Studies of N-(4-bromophenyl)-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-bromophenyl)-3-phenylpropanamide is a synthetic compound that serves as a key intermediate in the preparation of various biologically active molecules. Notably, it is a reactant in the synthesis of certain quinoline derivatives that have demonstrated potential as antitubercular and antibacterial agents.[1][2] One of the prominent drugs synthesized using precursors derived from this scaffold is Bedaquiline, a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis. Bedaquiline functions by inhibiting mycobacterial ATP synthase, a critical enzyme for the energy metabolism of Mycobacterium tuberculosis.[3][4][5][6][7]
These application notes provide a framework for conducting structure-activity relationship (SAR) studies on this compound to explore its potential as a pharmacophore for novel antitubercular agents. The protocols outlined below describe the synthesis of the parent compound and propose a strategy for analog synthesis and subsequent biological evaluation.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 316146-27-7 |
| Molecular Formula | C₁₅H₁₄BrNO |
| Molecular Weight | 304.18 g/mol |
| Appearance | White Solid |
| Known Uses | Reactant in the synthesis of quinoline derivatives, including antitubercular and antibacterial agents.[1][2] |
Proposed Structure-Activity Relationship (SAR) Study
The core structure of this compound can be divided into three key regions for modification to explore the SAR for antitubercular activity: the p-bromophenyl ring , the linker , and the phenyl ring . A systematic modification of these regions can provide insights into the structural requirements for optimal activity.
Caption: Workflow for the proposed SAR study.
Regions for Modification:
-
p-Bromophenyl Ring (Region A):
-
Halogen Substitution: Replace bromine with other halogens (F, Cl, I) to investigate the effect of electronegativity and size.
-
Positional Isomers: Move the halogen to the ortho or meta positions.
-
Other Substituents: Introduce electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -CF₃) groups to probe electronic effects.
-
-
Propanamide Linker (Region B):
-
Chain Length: Vary the length of the alkyl chain (e.g., acetamide, butanamide).
-
Rigidification: Introduce double bonds or cyclopropyl groups to create a more rigid linker.
-
Amide Modification: Replace the amide with a thioamide or a reversed amide.
-
-
Phenyl Ring (Region C):
-
Substitution: Introduce various substituents at the ortho, meta, and para positions of the phenyl ring to explore steric and electronic effects.
-
Ring Variation: Replace the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, furan).
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods.[2]
Materials:
-
4-bromoaniline
-
Hydrocinnamoyl chloride (3-phenylpropanoyl chloride)
-
Triethylamine
-
Dichloromethane (DCM)
-
10% Hydrochloric acid
-
Diethyl ether
-
Water
-
Ice bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydrocinnamoyl chloride (1.05 eq) dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into water and add 10% hydrochloric acid.
-
Stir the resulting white solid slurry for 1 hour in an ice bath.
-
Filter the solid product, wash with diethyl ether, and air dry to obtain this compound.
Caption: Synthesis of this compound.
Protocol 2: General Procedure for Analog Synthesis
This protocol provides a general method for synthesizing analogs for the SAR study.
Materials:
-
Appropriately substituted anilines or 3-arylpropanoic acids
-
Thionyl chloride or oxalyl chloride (for acid chloride formation)
-
Coupling agents (e.g., DCC, HBTU) for direct amide bond formation
-
Appropriate solvents (e.g., DCM, THF, DMF)
-
Bases (e.g., triethylamine, DIPEA)
Procedure (Acid Chloride Method):
-
Convert the desired 3-arylpropanoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve the desired aniline and a base (e.g., triethylamine) in an appropriate solvent.
-
Cool the aniline solution to 0 °C.
-
Slowly add the acid chloride to the aniline solution.
-
Follow the workup and purification procedures as described in Protocol 1.
Procedure (Direct Coupling Method):
-
Dissolve the desired 3-arylpropanoic acid, the desired aniline, and a coupling agent in an appropriate solvent.
-
Add a base (e.g., DIPEA) to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an appropriate aqueous workup and purify the product by column chromatography or recrystallization.
Protocol 3: In Vitro Antitubercular Activity Screening
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Isoniazid, Rifampicin)
-
Negative control (DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum to the appropriate concentration in Middlebrook 7H9 broth.
-
Add the bacterial inoculum to each well containing the test compounds.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37 °C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 4: Cytotoxicity Assay
This protocol outlines the assessment of the cytotoxicity of the synthesized compounds against a mammalian cell line (e.g., Vero or HepG2) using the MTT assay.
Materials:
-
Vero or HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Test compounds
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation
The results of the SAR study should be summarized in tables for easy comparison.
Table 1: Antitubercular Activity and Cytotoxicity of Analogs
| Compound ID | Region A Modification | Region B Modification | Region C Modification | MIC (µM) vs. M. tb H37Rv | IC₅₀ (µM) vs. Vero Cells | Selectivity Index (SI = IC₅₀/MIC) |
| Parent | 4-Br | -(CH₂)₂-CO-NH- | Phenyl | [Data] | [Data] | [Data] |
| A1 | 4-Cl | -(CH₂)₂-CO-NH- | Phenyl | [Data] | [Data] | [Data] |
| A2 | 4-F | -(CH₂)₂-CO-NH- | Phenyl | [Data] | [Data] | [Data] |
| B1 | 4-Br | -CH₂-CO-NH- | Phenyl | [Data] | [Data] | [Data] |
| C1 | 4-Br | -(CH₂)₂-CO-NH- | 4-Cl-Phenyl | [Data] | [Data] | [Data] |
| ... | ... | ... | ... | ... | ... | ... |
Signaling Pathway
The proposed target for this class of compounds is the mycobacterial F-ATP synthase, based on the known mechanism of action of Bedaquiline.
Caption: Inhibition of Mycobacterial ATP Synthase.
By systematically synthesizing and testing analogs of this compound, researchers can elucidate the key structural features required for potent and selective antitubercular activity. This information will be invaluable for the design and development of novel therapeutic agents to combat tuberculosis.
References
- 1. This compound CAS#: 316146-27-7 [m.chemicalbook.com]
- 2. This compound | 316146-27-7 [chemicalbook.com]
- 3. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bedaquiline - Wikipedia [en.wikipedia.org]
- 5. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 6. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 7. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-(4-bromophenyl)-3-phenylpropanamide in Tuberculosis Research: A Hypothetical Framework
Disclaimer: There is currently no publicly available scientific literature detailing the specific application of N-(4-bromophenyl)-3-phenylpropanamide in tuberculosis research. The following application notes and protocols are a hypothetical framework based on the evaluation of structurally related phenylamide and carboxamide derivatives with demonstrated antitubercular activity. These guidelines are intended to serve as a starting point for researchers and require experimental validation for the specific compound this compound.
Application Notes
This compound belongs to the broad class of amide-containing compounds, several of which have been investigated as potential anti-tuberculosis agents. Research on related structures, such as D-phenylalanine-benzoxazole derivatives and N-phenylpyrazine-2-carboxamides, suggests that compounds with a phenylamide core may exhibit inhibitory activity against Mycobacterium tuberculosis (Mtb).[1][2] The presence of a bromophenyl group is a common feature in various antimicrobial agents and may influence the compound's activity and pharmacokinetic properties.
Potential Mechanism of Action:
The precise mechanism of action for this compound against M. tuberculosis is unknown. However, based on related compounds, several hypotheses could be explored:
-
Inhibition of Essential Enzymes: Like many antitubercular agents, it might target essential mycobacterial enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication. For instance, some carboxamide derivatives have been studied for their potential to inhibit enzymes crucial for mycobacterial survival.[3]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the phenyl and bromophenyl groups could facilitate interaction with the mycobacterial cell membrane, leading to its disruption and subsequent cell death.
-
Prodrug Activation: It is possible that this compound acts as a prodrug, requiring activation by mycobacterial enzymes to form a pharmacologically active species.
Further research, including target identification and validation studies, is necessary to elucidate the specific mechanism of action.
Potential Research Applications:
-
Screening as a novel antitubercular lead compound: Initial in vitro screening against drug-susceptible and drug-resistant strains of M. tuberculosis would be the primary application.
-
Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogues of this compound could help in identifying key structural features required for antitubercular activity and in optimizing lead compounds.
-
Mechanism of action studies: If found to be active, the compound could be used as a chemical probe to investigate novel pathways essential for M. tuberculosis survival.
Quantitative Data from Related Phenylamide Derivatives
The following table summarizes in vitro activity data for structurally related phenylamide compounds to provide a contextual baseline for potential efficacy. Note: This data is not for this compound.
| Compound Class | Example Compound | Target Strain | MIC (µg/mL) | Selectivity Index (SI) | Reference |
| 5-alkylamino-N-phenylpyrazine-2-carboxamides | 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 0.78 | >20 | [2] |
| 5-alkylamino-N-phenylpyrazine-2-carboxamides | N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 3.91 | >38 | [2] |
| D-phenylalanine benzoxazole derivatives | Q112 | M. tuberculosis | 1.56 | Not Reported | [1] |
Experimental Protocols
The following are generalized protocols for the initial in vitro evaluation of this compound as a potential antitubercular agent.
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is adapted from methodologies used for screening novel compounds against M. tuberculosis.[2]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
This compound
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
96-well microplates
-
Positive control (e.g., Rifampicin, Isoniazid)
-
Negative control (DMSO or appropriate solvent)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth to achieve a range of final concentrations.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a standard turbidity (e.g., McFarland standard 0.5).
-
Add the bacterial inoculum to each well containing the compound dilutions. Include wells with positive and negative controls.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Cytotoxicity Assay against Mammalian Cell Line (e.g., HepG2)
Objective: To assess the toxicity of this compound against a human cell line to determine its selectivity index (SI).
Materials:
-
This compound
-
HepG2 (human liver cancer cell line) or other suitable mammalian cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plates
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the cell plate with the medium containing the compound dilutions. Include control wells with medium and solvent only.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to MIC (SI = CC50 / MIC). A higher SI value indicates greater selectivity for the mycobacteria over host cells.
Visualizations
Caption: Proposed experimental workflow for the initial evaluation of this compound.
Caption: Hypothetical mechanisms of action for this compound against M. tuberculosis.
References
- 1. Nonhydrolyzable D-Phenylalanine-Benzoxazole Derivatives Retain Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-bromophenyl)-3-phenylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(4-bromophenyl)-3-phenylpropanamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary concerns are the quality of reagents, reaction conditions, and the presence of side reactions.
-
Reagent Quality: Ensure that 4-bromoaniline is pure and that the 3-phenylpropanoyl chloride (or its precursor, 3-phenylpropanoic acid) is of high quality. The presence of impurities in the starting materials can lead to the formation of unwanted byproducts. Solvents should be anhydrous, as water can react with the acyl chloride.
-
Reaction Conditions: Temperature control is crucial. The addition of 3-phenylpropanoyl chloride to 4-bromoaniline is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side-product formation.[1][2] Allowing the reaction to proceed overnight at room temperature ensures completion.[1][2]
-
Side Reactions: The primary side reaction is the hydrolysis of the acyl chloride by any residual water in the reaction mixture, which would form 3-phenylpropanoic acid and reduce the amount of acyl chloride available to react with the amine.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I minimize these?
A2: The formation of multiple products is typically due to side reactions or impurities.
-
Incomplete conversion of the starting materials: This can be addressed by adjusting the stoichiometry of the reactants or increasing the reaction time.
-
Reaction with impurities: As mentioned, using purified starting materials is the best way to avoid this.
-
Over-acylation: Although less common with a mono-amine like 4-bromoaniline, it is a possibility if other reactive functional groups are present.
-
Use of a base: The addition of a tertiary amine base, such as triethylamine, is critical to neutralize the HCl generated during the reaction.[1][2][3] Without a base, the HCl can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.
Q3: What is the most effective method for purifying the final product?
A3: The purification of this compound is generally straightforward.
-
Workup: After the reaction is complete, quenching with water and a dilute acid (like 10% HCl) helps to remove unreacted triethylamine and other basic impurities.[1][2]
-
Precipitation/Filtration: The product often precipitates as a solid from the reaction mixture upon workup.[1][2][3] This solid can be collected by filtration.
-
Washing: Washing the collected solid with a solvent in which the product is poorly soluble but the impurities are soluble (like ether) can further purify the product.[1][2]
-
Recrystallization: For higher purity, recrystallization from a suitable solvent system can be employed. The choice of solvent will depend on the specific impurities present.
Q4: Can I use 3-phenylpropanoic acid directly instead of 3-phenylpropanoyl chloride?
A4: Yes, 3-phenylpropanoic acid can be used as the starting material, but it requires an activation step to convert it into a more reactive species, such as the acyl chloride. This is typically done in situ by reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) before the addition of 4-bromoaniline.[3] This method avoids the need to handle the often moisture-sensitive acyl chloride directly.
Experimental Protocols
Protocol 1: Synthesis from 4-Bromoaniline and 3-Phenylpropanoyl Chloride[1][2]
This protocol is a high-yield method for the synthesis of this compound.
Materials:
-
4-Bromoaniline
-
3-Phenylpropanoyl chloride (Hydrocinnamoyl chloride)
-
Triethylamine
-
Dichloromethane (DCM)
-
10% Hydrochloric acid
-
Water
-
Ether
Procedure:
-
Dissolve 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL) in a flask equipped with a stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 3-phenylpropanoyl chloride (37.5 g, 0.223 mol) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and add a 10% hydrochloric acid solution.
-
A white solid slurry will form. Stir this slurry for 1 hour while cooling in an ice bath.
-
Collect the solid product by filtration.
-
Wash the solid with ether.
-
Dry the product in the air.
Expected Yield: ~92%
Protocol 2: In Situ Generation of Acyl Chloride from 3-Phenylpropanoic Acid[3]
This protocol is an alternative method that generates the reactive acyl chloride in the same reaction vessel.
Materials:
-
3-Phenylpropanoic acid
-
Thionyl chloride
-
Toluene
-
Dichloromethane (DCM)
-
Triethylamine
-
4-Bromoaniline
-
Water
Procedure:
-
Heat a mixture of 3-phenylpropanoic acid (10 g) and thionyl chloride (16.4 g) at 65-70 °C for 3 hours.
-
Distill off the excess thionyl chloride under vacuum.
-
Add toluene and co-distill to remove any remaining traces of thionyl chloride.
-
Dissolve the resulting residue in dichloromethane (70 mL).
-
Add triethylamine (16.6 g) to the solution.
-
Add a solution of 4-bromoaniline (11.3 g) at 5-10 °C.
-
After the reaction is complete, evaporate the solvent under vacuum.
-
Add water (20 mL) to the residue and stir to precipitate the product.
-
Filter the product and dry it.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Protocol 1 | Protocol 2 |
| Starting Phenylpropanoyl Source | 3-Phenylpropanoyl chloride | 3-Phenylpropanoic acid |
| Acyl Chloride Generation | Direct use | In situ with thionyl chloride |
| Base | Triethylamine | Triethylamine |
| Solvent | Dichloromethane | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature | 5-10 °C (coupling step) |
| Reported Yield | 92%[1][2] | Not explicitly stated, but produces 17.5g from 10g of acid |
Visualizations
Caption: Workflow for Protocol 1.
Caption: Troubleshooting low yield issues.
References
Technical Support Center: N-(4-bromophenyl)-3-phenylpropanamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(4-bromophenyl)-3-phenylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized from 4-bromoaniline and hydrocinnamoyl chloride?
A1: Common impurities may include unreacted starting materials (4-bromoaniline and hydrocinnamoyl chloride), byproducts such as the salt of triethylamine and hydrochloric acid (triethylammonium chloride), and potentially over-acylated or other side-reaction products.
Q2: My purified this compound is not a white solid as expected. What could be the issue?
A2: A deviation from the expected white color could indicate the presence of colored impurities. These may arise from the starting materials or from degradation during the reaction or workup. Further purification by recrystallization or column chromatography is recommended.
Q3: I am having trouble dissolving my crude product for recrystallization. What should I do?
A3: this compound is reported to be soluble in most solvents.[1][2][3][4] If you are experiencing difficulty, ensure you are using a sufficient volume of solvent and heating the mixture to the solvent's boiling point. If solubility is still an issue, consider a different solvent or a solvent mixture. A solubility test with small amounts of the crude product in various solvents is advisable to find the optimal recrystallization solvent.
Q4: After recrystallization, my yield is very low. How can I improve it?
A4: Low yield after recrystallization can be due to several factors. The chosen solvent might be too good at dissolving the compound even at low temperatures. Ensure the solution is cooled slowly to allow for maximum crystal formation and that the final cooling temperature is sufficiently low (e.g., using an ice bath). Minimizing the amount of hot solvent used to dissolve the crude product is also critical.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oily product forms instead of crystals | The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating out of solution too quickly. | 1. Switch to a lower-boiling point solvent. 2. Ensure the solution cools down slowly. Try insulating the flask to slow the rate of cooling. 3. Add a seed crystal to encourage crystallization. |
| No crystals form upon cooling | The solution is not supersaturated. The concentration of the compound is too low. | 1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. 3. Add a seed crystal. 4. Cool the solution for a longer period or to a lower temperature. |
| Colored impurities remain in the crystals | The impurity has similar solubility properties to the desired compound. The crystals formed too quickly, trapping impurities. | 1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter hot. 2. Ensure slow cooling to allow for selective crystallization. 3. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | Inappropriate solvent system (eluent). | 1. Adjust the polarity of the eluent. For normal phase silica gel chromatography, if the spots are too high (high Rf), decrease the polarity. If the spots are too low (low Rf), increase the polarity. 2. A common starting point for amides is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). |
| Compound is not eluting from the column | The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase. | 1. Gradually increase the polarity of the eluent. 2. Consider using a more polar solvent system. |
| Cracked or channeled column bed | Improper packing of the column. | 1. Repack the column carefully, ensuring the stationary phase is settled evenly without any air bubbles. Dry packing followed by wet packing can be effective. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel is common) and eluent system that provides good separation (Rf value of the desired compound around 0.3-0.4).
-
Column Packing: Pack a glass column with the chosen stationary phase. A slurry packing method is often preferred to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and carefully load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Synthesis of N-(4-bromophenyl)-3-phenylpropanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-bromophenyl)-3-phenylpropanamide. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Schotten-Baumann reaction, which involves the acylation of 4-bromoaniline with 3-phenylpropanoyl chloride (also known as hydrocinnamoyl chloride)[1][2][3]. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct[1][2].
Q2: What is the role of triethylamine in this synthesis?
Q3: My reaction yield is significantly lower than the reported ~92%. What are the likely causes?
A3: Low yields can stem from several factors. The most common issues include incomplete reaction, degradation of starting materials, or loss of product during workup and purification. Specific side reactions that can contribute to low yields are detailed in the troubleshooting guide below. Incomplete conversion can be due to insufficient reaction time or temperature, or deactivation of the amine starting material[7].
Q4: I am observing an insoluble white precipitate in my reaction mixture. What is it?
A4: The white precipitate that forms during the reaction is most likely triethylammonium chloride, the salt formed from the reaction of triethylamine with the HCl byproduct[6]. This is a normal observation.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Question: I have followed the protocol, but my TLC/LC-MS analysis shows mostly unreacted 4-bromoaniline and no desired product. What could be the issue?
Answer: This problem often points to an issue with the acylating agent, 3-phenylpropanoyl chloride.
-
Possible Cause 1: Hydrolysis of 3-phenylpropanoyl chloride. Acyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the solvent or on the glassware[8][9][10]. This hydrolysis converts the acyl chloride to the unreactive 3-phenylpropanoic acid.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle 3-phenylpropanoyl chloride under an inert atmosphere (e.g., nitrogen or argon). If the acyl chloride is old or has been improperly stored, consider using a fresh bottle or purifying it by distillation.
-
-
Possible Cause 2: In-situ generation of acyl chloride was incomplete. If you are preparing the 3-phenylpropanoyl chloride in-situ from 3-phenylpropanoic acid and a chlorinating agent like thionyl chloride (SOCl₂), the conversion might be incomplete[11].
-
Solution: Ensure the reaction with the chlorinating agent goes to completion. This may involve increasing the reaction time or temperature. It is also crucial to remove any excess chlorinating agent (e.g., by distillation) before adding the 4-bromoaniline, as it can react with the amine[11].
-
Problem 2: Presence of Significant Impurities
Question: My final product is contaminated with a significant amount of a byproduct that is difficult to remove by recrystallization. What could this impurity be?
Answer: The presence of persistent impurities suggests the occurrence of side reactions. Below are some common possibilities.
-
Possible Cause 1: Diacylation of 4-bromoaniline. Although less common for anilines compared to aliphatic amines, it is possible for the initially formed product, this compound, to be acylated a second time, particularly if a large excess of the acyl chloride is used or if the reaction temperature is too high. This would result in the formation of a diacylated byproduct.
-
Possible Cause 2: Unreacted 3-phenylpropanoic acid. If the 3-phenylpropanoyl chloride was partially hydrolyzed, the resulting carboxylic acid will be present in the reaction mixture.
-
Solution: During the workup, washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be separated in the aqueous layer.
-
-
Possible Cause 3: Formation of Symmetric Anhydride. 3-phenylpropanoyl chloride can react with any residual 3-phenylpropanoic acid (from hydrolysis) to form 3-phenylpropanoic anhydride. This anhydride is also an acylating agent, but its presence can complicate purification.
-
Solution: Minimizing moisture is key to preventing the formation of the carboxylic acid, which is a precursor to the anhydride.
-
Data Presentation
| Parameter | Protocol 1[1][2] | Protocol 2[11] | Expected Purity |
| Starting Materials | 4-bromoaniline, 3-phenylpropanoyl chloride | 4-bromoaniline, 3-phenylpropanoic acid, Thionyl chloride | N/A |
| Base | Triethylamine | Triethylamine | N/A |
| Solvent | Dichloromethane | Dichloromethane | N/A |
| Reported Yield | 92% | Not explicitly stated for this step | N/A |
| Typical Purity | >95% | >95% | 95% |
Experimental Protocols
Protocol 1: From 4-bromoaniline and 3-phenylpropanoyl chloride[1][2]
-
To a solution of 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL), slowly add 3-phenylpropanoyl chloride (37.5 g, 0.223 mol) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into water and add a 10% hydrochloric acid solution.
-
Stir the resulting white solid slurry for 1 hour under cooling in an ice bath.
-
Separate the solid product by filtration, wash with ether, and dry in the air to afford this compound.
Protocol 2: From 4-bromoaniline and 3-phenylpropanoic acid[11]
-
Heat a mixture of 3-phenylpropanoic acid (10 g) and thionyl chloride (16.4 g) for 3 hours at 65-70 °C.
-
Distill off the excess thionyl chloride from the reaction mass. Co-distill with toluene to remove trace amounts of thionyl chloride.
-
Dissolve the resulting residue (crude 3-phenylpropanoyl chloride) in dichloromethane (70 mL).
-
Add triethylamine (16.6 g) followed by a solution of 4-bromoaniline (11.3 g) at 5-10 °C.
-
After the reaction is complete, evaporate the solvent under vacuum.
-
Add water (20 mL) to the residue and stir to precipitate the product.
-
Filter and dry the obtained solid to yield this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
- 1. This compound CAS#: 316146-27-7 [m.chemicalbook.com]
- 2. This compound | 316146-27-7 [chemicalbook.com]
- 3. Amide Synthesis [fishersci.it]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. One mole of acetyl chloride is added to a liter of triethylamine,... | Study Prep in Pearson+ [pearson.com]
- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 8. savemyexams.com [savemyexams.com]
- 9. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 10. savemyexams.com [savemyexams.com]
- 11. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]
Optimization of reaction conditions for N-(4-bromophenyl)-3-phenylpropanamide
Technical Support Center: N-(4-bromophenyl)-3-phenylpropanamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the coupling of 4-bromoaniline with either 3-phenylpropanoic acid or its more reactive derivative, 3-phenylpropanoyl chloride (hydrocinnamoyl chloride).
-
Method A (Acid Chloride): 4-bromoaniline is reacted with 3-phenylpropanoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane (DCM).[1][2] This method is generally high-yielding and rapid.
-
Method B (Carboxylic Acid): 3-phenylpropanoic acid is coupled directly with 4-bromoaniline using a coupling reagent. This avoids the separate step of creating the acid chloride. Common coupling reagents include carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, HBTU).[3][4]
Q2: What are the primary starting materials for this synthesis?
A2: The key starting materials are:
-
4-Bromoaniline
-
3-Phenylpropanoic acid (or 3-phenylpropanoyl chloride)
-
A suitable base (e.g., triethylamine, DIPEA)
-
A coupling agent (if using the carboxylic acid)
-
An inert solvent (e.g., dichloromethane, tetrahydrofuran, N,N-Dimethylformamide)
Q3: What is the role of the base in the reaction?
A3: In the acid chloride method, a base like triethylamine is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction.[1][5] This prevents the protonation of the 4-bromoaniline, which would render it non-nucleophilic and stop the reaction. In direct coupling methods, a base may be required to deprotonate the carboxylic acid and facilitate the reaction with the coupling agent.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), can be used to separate the product from the starting materials.[4] The consumption of the limiting reagent (typically 4-bromoaniline) indicates the reaction is proceeding towards completion.
Reaction Pathway and General Workflow
The synthesis of this compound follows a straightforward nucleophilic acyl substitution mechanism.
Caption: General reaction pathway for amide formation.
The experimental workflow involves several key stages from setup to final product isolation.
Caption: Standard experimental workflow for synthesis.
Troubleshooting Guide
Q5: I am getting a very low or no product yield. What could be the cause?
A5: Low yield is a common issue that can stem from several factors. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting logic for low product yield.
Q6: My final product is impure. What are the likely contaminants and how can I remove them?
A6: Common impurities include unreacted starting materials or byproducts from the coupling reaction.
| Impurity | Identification (TLC/NMR) | Removal Method |
| 4-Bromoaniline | Lower Rf spot on TLC compared to the product. Characteristic aromatic signals in NMR. | Wash the crude product with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve the unreacted amine. |
| 3-Phenylpropanoic Acid | Streaky or polar spot on TLC. Broad -OH peak in NMR. | Wash the crude product with a dilute base solution (e.g., saturated NaHCO₃) to deprotonate and dissolve the unreacted acid. |
| Dicyclohexylurea (DCU) | Insoluble white solid. Byproduct of DCC coupling. | Filter the reaction mixture before workup. DCU is insoluble in many common solvents like DCM and ether. |
| N,N'-diisopropylurea | Byproduct of DIC coupling. | More soluble than DCU, but can often be removed by recrystallization or column chromatography. |
Q7: The reaction is very slow or stalls completely. What should I do?
A7: A stalled reaction can often be addressed by adjusting the reaction conditions.
-
Increase Temperature: Gently heating the reaction mixture can increase the rate. However, be cautious as this can also promote side reactions.
-
Check Reagents: If using the carboxylic acid method, the coupling agent may have degraded. Use a fresh batch of the coupling reagent.
-
Solvent Effects: The choice of solvent can be critical. Polar aprotic solvents like DMF or THF can sometimes improve solubility and reaction rates compared to less polar solvents like DCM.[4]
Optimization of Reaction Conditions
To maximize yield and purity, systematic optimization of reaction parameters is recommended.
Table 1: Comparison of Common Amide Coupling Conditions
| Method | Reagent/Catalyst | Base | Solvent | Temperature (°C) | Pros & Cons |
| Acid Chloride | 3-Phenylpropanoyl Chloride | Triethylamine | DCM | 0 to RT | Pro: High yield, fast reaction.[1][2] Con: Requires synthesis of acid chloride, moisture sensitive. |
| Carbodiimide | EDC, DIC, DCC | (Optional) DMAP | DCM, DMF | RT | Pro: Direct, readily available reagents.[4] Con: Can cause racemization in chiral substrates, byproducts can be difficult to remove.[6] |
| Uronium/Phosphonium | HATU, HBTU, PyBOP | DIPEA, NMM | DMF, NMP | RT | Pro: Highly efficient, low racemization.[3][6] Con: More expensive reagents. |
| Phosphonic Anhydride | T3P® | Pyridine | Ethyl Acetate, THF | RT to 50 | Pro: Low epimerization, easy workup.[7] Con: Reagent is a viscous liquid. |
Table 2: Screening of Reaction Parameters
| Parameter | Variations to Test | Expected Outcome |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Improved solubility of starting materials can increase reaction rate and yield. |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM) | A bulkier base like DIPEA can sometimes reduce side reactions. Stoichiometry should be at least 1.1 equivalents. |
| Temperature | 0 °C, Room Temperature (RT, ~25 °C), 40-60 °C | Higher temperatures can increase reaction rate but may also lead to byproduct formation. An initial temperature of 0 °C during addition is often recommended to control exotherms.[1] |
| Stoichiometry | 1.0 to 1.2 equivalents of acid/acid chloride relative to the amine | A slight excess of the acid component can help drive the reaction to completion. |
Experimental Protocols
Protocol 1: Synthesis using 3-Phenylpropanoyl Chloride [1][2]
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of 3-phenylpropanoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitoring: Monitor the reaction's progress by TLC until the 4-bromoaniline is consumed.
-
Workup: Pour the reaction mixture into water. Add 1M HCl solution to neutralize excess triethylamine and wash the organic layer.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The resulting solid can be purified by washing with ether or by recrystallization from a suitable solvent system (e.g., ethanol/water). A high yield (e.g., 92%) of a white solid is expected.[1][2]
Protocol 2: Synthesis using 3-Phenylpropanoic Acid and a Coupling Agent (HATU)
-
Setup: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.1 eq), 4-bromoaniline (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Reaction: Stir the solution at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.
References
- 1. This compound | 316146-27-7 [chemicalbook.com]
- 2. This compound CAS#: 316146-27-7 [m.chemicalbook.com]
- 3. growingscience.com [growingscience.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. scribd.com [scribd.com]
Stability issues of N-(4-bromophenyl)-3-phenylpropanamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-(4-bromophenyl)-3-phenylpropanamide in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues encountered during research and development.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate forms in aqueous solution after dilution from a DMSO stock. | The compound has low aqueous solubility. | - Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if compatible with the experiment.- Prepare a more dilute stock solution.- Sonication may help in dissolving the precipitate, but be cautious as it can also accelerate degradation. |
| Loss of compound over time in aqueous buffers. | Hydrolysis of the amide bond. | - Prepare fresh solutions before each experiment.- Store solutions at lower temperatures (e.g., 4°C or -20°C) to slow down degradation.- Adjust the pH of the buffer to be near neutral (pH 7), as both acidic and basic conditions can catalyze hydrolysis.[1] |
| Inconsistent results between experiments. | Degradation of stock solution. | - Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[2] - Store stock solutions at -20°C or -80°C.- Use anhydrous DMSO for stock solutions to minimize water-related degradation.[3][4] |
| Appearance of new peaks in HPLC/LC-MS analysis. | The compound is degrading. | - Perform a forced degradation study to identify potential degradation products (see Experimental Protocol 2).- Characterize the new peaks by mass spectrometry to understand the degradation pathway.- Adjust solution preparation and storage conditions to minimize degradation. |
| Discoloration of the solution. | Oxidation or photodegradation. | - Store solutions in amber vials or protect them from light.[2]- Degas solvents before use to remove dissolved oxygen.- Consider adding an antioxidant if compatible with the experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most common degradation pathway for amides like this compound in solution is hydrolysis.[5] This reaction involves the cleavage of the amide bond to yield 4-bromoaniline and 3-phenylpropanoic acid. The rate of hydrolysis is significantly influenced by pH and temperature, with both acidic and basic conditions generally accelerating the process.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[3][4] To minimize degradation, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] When preparing aqueous working solutions, the final concentration of the organic solvent should be kept as low as possible to avoid solubility issues and potential effects on biological assays.
Q3: What are the expected degradation products I should monitor for?
A3: Under hydrolytic conditions, the expected degradation products are 4-bromoaniline and 3-phenylpropanoic acid. Under oxidative conditions, hydroxylated or other oxidized versions of the parent molecule may be formed. Photodegradation could potentially lead to debromination or other complex rearrangements.
Q4: At what pH is this compound most stable?
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: You can perform a preliminary stability assessment by incubating a solution of the compound in your experimental buffer at the intended temperature. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating method like HPLC or LC-MS to quantify the remaining parent compound.[2] For a more comprehensive analysis, a forced degradation study can be conducted (see Experimental Protocol 2).[6]
Quantitative Data Summary
The following tables provide illustrative data on the stability of a typical N-aryl amide under various conditions. This data is intended to serve as a general guideline, and actual stability will depend on the specific experimental conditions.
Table 1: Illustrative Stability of an N-aryl Amide in Different Solvents at 25°C
| Solvent | % Remaining after 24 hours | % Remaining after 72 hours |
| Anhydrous DMSO | >99% | >99% |
| DMSO with 5% water | 98% | 95% |
| Acetonitrile | >99% | >99% |
| Ethanol | 99% | 97% |
| Phosphate Buffered Saline (pH 7.4) | 95% | 88% |
Table 2: Illustrative Effect of pH on the Stability of an N-aryl Amide in Aqueous Buffer at 37°C after 24 hours
| pH | % Remaining |
| 3.0 (Acidic) | 85% |
| 5.0 (Weakly Acidic) | 92% |
| 7.4 (Neutral) | 96% |
| 9.0 (Basic) | 88% |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffer
Objective: To evaluate the chemical stability of this compound in a specific aqueous solution over time at a set temperature.[2]
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer to the final desired working concentration (e.g., 10 µM).
-
Aliquot Samples: Dispense equal volumes of the working solution into multiple microcentrifuge tubes, one for each time point and temperature.
-
Time Zero (T=0) Sample: Immediately quench the reaction in one tube by adding an equal volume of cold acetonitrile. This will serve as the T=0 reference sample. Store at -20°C until analysis.
-
Incubation: Place the remaining tubes in an incubator set at the desired temperature (e.g., 25°C or 37°C).
-
Time Points: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), remove one tube and quench the reaction as described in step 4.
-
Analysis: After collecting all time points, centrifuge the samples to pellet any precipitate. Analyze the supernatant by HPLC or LC-MS to quantify the concentration of the parent compound.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.[6][7]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC or LC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the compound solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the compound solution. Incubate at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide to the compound solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to 80°C in an oven for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS with a photodiode array (PDA) detector and a mass spectrometer to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathway via hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-(4-bromophenyl)-3-phenylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-(4-bromophenyl)-3-phenylpropanamide, focusing on the avoidance of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the acylation of 4-bromoaniline. This is typically achieved through two primary routes:
-
From an Acyl Chloride: Reacting 4-bromoaniline with hydrocinnamoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in a suitable solvent like dichloromethane.[1][2][3]
-
From a Carboxylic Acid: Activating 3-phenylpropanoic acid, for instance with thionyl chloride to form the acyl chloride in situ, followed by reaction with 4-bromoaniline.[4] Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct amide bond formation between the carboxylic acid and the amine.[5][6]
Q2: What are the potential sources of impurities in this synthesis?
A2: Impurities can arise from several sources, including:
-
Unreacted Starting Materials: Residual 4-bromoaniline, 3-phenylpropanoic acid, or hydrocinnamoyl chloride.
-
Reagent-Related Byproducts: Salts formed from the base (e.g., triethylamine hydrochloride) and byproducts from coupling reagents (e.g., dicyclohexylurea if DCC is used).[7][8]
-
Side Reactions: Formation of symmetrical anhydrides from the carboxylic acid, or diacylation of the amine if reaction conditions are not carefully controlled.
-
Degradation Products: Decomposition of starting materials or the final product under harsh reaction conditions (e.g., high temperatures).
Q3: How can I monitor the progress of the reaction to minimize impurity formation?
A3: Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. This allows you to stop the reaction at the optimal time, preventing the formation of degradation products or byproducts from prolonged reaction times.
Q4: What are the recommended purification methods for this compound?
A4: The primary purification methods include:
-
Aqueous Workup: Washing the crude product with dilute acid (e.g., 10% HCl) to remove basic impurities like unreacted 4-bromoaniline and triethylamine.[1][2][3] This is followed by washing with water and sometimes a basic solution (like sodium bicarbonate) to remove acidic impurities.
-
Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical and depends on the solubility of the product versus the impurities.[9]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from closely related impurities based on polarity.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Ensure all reagents are pure and dry.- Increase reaction time and monitor by TLC.- Use a slight excess of the acylating agent. |
| Loss of product during workup. | - Be cautious with the pH during aqueous washes to avoid product hydrolysis.- Ensure complete extraction of the product from the aqueous layer. | |
| Presence of Unreacted 4-bromoaniline | Insufficient acylating agent. | - Use a slight molar excess (e.g., 1.05 to 1.1 equivalents) of hydrocinnamoyl chloride or activated 3-phenylpropanoic acid. |
| Inefficient reaction. | - Ensure proper mixing and maintain the optimal reaction temperature. | |
| Presence of 3-phenylpropanoic acid | Incomplete activation of the carboxylic acid (if using this route). | - Ensure the activating agent (e.g., thionyl chloride) is fresh and used in sufficient quantity.- Allow for adequate reaction time for the activation step. |
| Hydrolysis of the acyl chloride. | - Perform the reaction under anhydrous conditions to prevent moisture from hydrolyzing the acyl chloride back to the carboxylic acid. | |
| Product is discolored (e.g., yellow or brown) | Impurities in the starting materials. | - Purify starting materials before use (e.g., recrystallize 4-bromoaniline). |
| Degradation during the reaction. | - Maintain the recommended reaction temperature; avoid excessive heating.[1][2][3] | |
| Oily or Gummy Product Instead of a Solid | Presence of significant impurities. | - Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect solvent for precipitation/recrystallization. | - Experiment with different solvent systems to find one where the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.[9] |
Experimental Protocols
Synthesis of this compound from Hydrocinnamoyl Chloride
This protocol is adapted from literature procedures.[1][2][3]
Materials:
-
4-Bromoaniline
-
Hydrocinnamoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
10% Hydrochloric acid solution
-
Water
-
Ether
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (e.g., 40 g, 0.232 mol) and triethylamine (e.g., 32 mL) in dichloromethane (e.g., 200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrocinnamoyl chloride (e.g., 37.5 g, 0.223 mol) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Add 10% hydrochloric acid solution, which should result in the formation of a white solid.
-
Stir the resulting slurry in an ice bath for 1 hour.
-
Collect the solid product by filtration.
-
Wash the solid with ether and air dry to obtain this compound.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 4-Bromoaniline | 172.03 | 40 | 0.232 | 1.04 |
| Hydrocinnamoyl chloride | 168.62 | 37.5 | 0.223 | 1.00 |
| Triethylamine | 101.19 | 23.2 (32 mL) | 0.229 | 1.03 |
| This compound | 304.18 | 62 (yield) | 0.204 | 92% Yield |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Impurity Formation
Caption: Troubleshooting guide for identifying and mitigating impurities.
References
- 1. This compound | 316146-27-7 [chemicalbook.com]
- 2. This compound CAS#: 316146-27-7 [amp.chemicalbook.com]
- 3. This compound CAS#: 316146-27-7 [m.chemicalbook.com]
- 4. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of N-(4-bromophenyl)-3-phenylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-bromophenyl)-3-phenylpropanamide.
Troubleshooting Guide
This guide addresses common experimental challenges in a question-and-answer format to directly address specific issues you might encounter.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the common causes and how can I troubleshoot this?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors. Below is a systematic guide to identifying and resolving the issue.
-
Reagent Quality:
-
Moisture Sensitivity: Acyl chlorides (e.g., 3-phenylpropanoyl chloride or thionyl chloride used to generate it in situ) are highly sensitive to moisture and can hydrolyze back to the carboxylic acid. Ensure all glassware is oven-dried and solvents are anhydrous.[1][2]
-
Amine Purity: The purity of 4-bromoaniline is crucial. Impurities can interfere with the reaction. Consider purifying the aniline by recrystallization if its purity is questionable.
-
Base Quality: The base used (e.g., triethylamine, pyridine) should be pure and dry. The primary role of the base is to neutralize the HCl generated during the reaction.[3][4] If the base is wet or impure, it can lead to side reactions or fail to drive the reaction to completion.
-
-
Reaction Conditions:
-
Temperature Control: The addition of the acyl chloride to the amine solution is an exothermic reaction.[] It is critical to maintain a low temperature (typically 0-10 °C) during the addition to prevent side reactions and decomposition of the acyl chloride.[6][7]
-
Insufficient Mixing: In biphasic reactions (e.g., Schotten-Baumann conditions), vigorous stirring is essential to ensure efficient contact between the reactants in the organic and aqueous layers.[4]
-
Incorrect Stoichiometry: Ensure the molar ratios of the reactants are correct. A slight excess of the acylating agent is sometimes used, but a large excess can lead to diacylation or other side products.
-
-
Work-up Procedure:
-
Premature Precipitation: If the product precipitates during the reaction, it may encapsulate starting materials, leading to an incomplete reaction. Ensure adequate solvent volume to maintain solubility.
-
Loss during Extraction: Ensure the correct pH during aqueous washes. An acidic wash (e.g., dilute HCl) is used to remove unreacted 4-bromoaniline, while a basic wash (e.g., NaHCO3 solution) removes unreacted 3-phenylpropanoic acid.[4] Incorrect pH can lead to the loss of product into the aqueous layer if it becomes protonated or deprotonated.
-
-
Issue 2: Product Impurity
-
Question: My final product is impure. What are the likely contaminants and how can I purify it effectively?
-
Answer: Common impurities in the synthesis of this compound include unreacted starting materials and side products.
-
Common Impurities:
-
Unreacted 4-bromoaniline: Can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[4]
-
Unreacted 3-phenylpropanoic acid: (If starting from the acid) Can be removed by washing with a dilute base solution (e.g., saturated NaHCO3).[4]
-
Diacylated Product: While less common with bulky amines, it's a possibility under harsh reaction conditions.
-
Hydrolyzed Acyl Chloride: 3-phenylpropanoic acid can be present if the acyl chloride was exposed to moisture.
-
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying the solid product. Suitable solvent systems include ethanol/water or toluene.[4][8]
-
Filtration and Washing: After precipitation, thoroughly wash the solid product with a suitable solvent, such as diethyl ether or cold water, to remove soluble impurities.[6][7]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the two primary methods for synthesizing this compound?
-
A1: The two main methods are:
-
Acyl Chloride Route: Reacting 4-bromoaniline with 3-phenylpropanoyl chloride (hydrocinnamoyl chloride) in the presence of a base like triethylamine in a solvent such as dichloromethane.[6][7]
-
In Situ Acyl Chloride Generation: Reacting 3-phenylpropanoic acid with a chlorinating agent like thionyl chloride (SOCl2) to form the acyl chloride in situ, followed by the addition of 4-bromoaniline and a base.[9]
-
-
-
Q2: What is the role of the base in this reaction?
-
A2: The base, typically a tertiary amine like triethylamine or pyridine, is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine.[3][4] This prevents the protonation of the unreacted 4-bromoaniline, which would form an unreactive ammonium salt and halt the reaction.[4]
-
-
Q3: What safety precautions should be taken during this synthesis?
-
A3:
-
Acylating Agents: Thionyl chloride and 3-phenylpropanoyl chloride are corrosive, toxic, and react violently with water to release HCl gas.[4] All manipulations should be performed in a well-ventilated fume hood.
-
Aniline Derivative: 4-bromoaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Ensure proper ventilation.
-
-
-
Q4: How can I monitor the progress of the reaction?
Experimental Protocols
Method 1: From 3-phenylpropanoyl chloride
This protocol is adapted from established literature procedures.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 3-phenylpropanoyl chloride (hydrocinnamoyl chloride) (0.223 mol) in dichloromethane dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Pour the reaction mixture into water.
-
Add 10% hydrochloric acid solution to neutralize the excess triethylamine and protonate any unreacted 4-bromoaniline.
-
Stir the resulting white solid slurry for 1 hour in an ice bath.
-
-
Isolation and Purification:
-
Collect the solid product by filtration.
-
Wash the solid with diethyl ether.
-
Dry the product in air to afford this compound.
-
Method 2: From 3-phenylpropanoic acid
This protocol is based on a patent literature procedure.[9]
-
Acyl Chloride Formation: In a reaction vessel, heat a mixture of 3-phenylpropanoic acid (10 g) and thionyl chloride (16.4 g) at 65-70 °C for 3 hours.
-
Removal of Excess Thionyl Chloride: Distill off the excess thionyl chloride under vacuum. Co-distill with toluene to remove residual traces of thionyl chloride.
-
Amidation Reaction Setup: Dissolve the resulting crude 3-phenylpropanoyl chloride in dichloromethane (70 mL) and cool the solution to 5-10 °C.
-
Addition of Base and Amine: Add triethylamine (16.6 g) followed by a solution of 4-bromoaniline (11.3 g) at 5-10 °C.
-
Reaction Completion and Work-up:
-
Once the reaction is complete (monitored by TLC), evaporate the solvent under vacuum.
-
Add water (20 mL) to the residue and stir to precipitate the product.
-
-
Isolation:
-
Filter the solid product.
-
Dry the product to obtain this compound.
-
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Method 1 (from Acyl Chloride) | Method 2 (from Carboxylic Acid) |
| Starting Materials | 4-bromoaniline, 3-phenylpropanoyl chloride | 4-bromoaniline, 3-phenylpropanoic acid |
| Reagents | Triethylamine | Thionyl chloride, Triethylamine |
| Solvent | Dichloromethane | Dichloromethane, Toluene |
| Temperature | 0 °C to Room Temperature | 65-70 °C (acyl chloride formation), 5-10 °C (amidation) |
| Reaction Time | Overnight | 3 hours (acyl chloride formation), then completion |
| Reported Yield | ~92%[6][7] | High (exact percentage not specified in source)[9] |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Synthesis from 3-phenylpropanoyl chloride.
Caption: Workflow for Synthesis from 3-phenylpropanoic acid.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 6. This compound CAS#: 316146-27-7 [m.chemicalbook.com]
- 7. This compound | 316146-27-7 [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: N-(4-bromophenyl)-3-phenylpropanamide Degradation Studies
Disclaimer: Specific degradation pathways for N-(4-bromophenyl)-3-phenylpropanamide are not extensively documented in publicly available scientific literature. This guide provides general methodologies and potential degradation pathways based on the chemical structure of the compound and established principles of drug degradation analysis. The information herein is intended to support researchers in designing and troubleshooting their own experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
Based on its chemical structure, which features an amide linkage and a brominated aromatic ring, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The amide bond is prone to hydrolysis under acidic or basic conditions, which would yield 4-bromoaniline and 3-phenylpropanoic acid. This is often the most common degradation pathway for amide-containing compounds.[1]
-
Oxidation: The molecule could be susceptible to oxidation, potentially at the benzylic position of the 3-phenylpropanoyl moiety or on the aromatic rings. Oxidative conditions can be simulated using reagents like hydrogen peroxide.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Brominated aromatic compounds can undergo photolytic debromination or other rearrangements.
-
Thermolysis: High temperatures can lead to the cleavage of the amide bond or other parts of the molecule.
Q2: I am not seeing any degradation of my compound during my forced degradation study. What could be the issue?
If you are not observing degradation, consider the following:
-
Insufficiently Harsh Conditions: The stress conditions (temperature, pH, oxidant concentration) may not be severe enough to induce degradation. It is recommended to use a range of conditions to find the optimal level of degradation (typically 10-20%).[2]
-
Incorrect Solvent: The choice of solvent is critical. For hydrolysis studies, aqueous solutions are necessary. If the compound has poor aqueous solubility, the use of a co-solvent may be required.[3] However, ensure the co-solvent itself is stable under the stress conditions.
-
Analytical Method Not Stability-Indicating: Your analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products. Method validation should include specificity to ensure it is "stability-indicating."[4]
Q3: My mass spectrometry data shows unexpected masses. How can I identify these degradation products?
Identifying unknown degradation products requires a systematic approach:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements, which can help in determining the elemental composition of the degradants.
-
Tandem Mass Spectrometry (MS/MS): Fragment the ions of the unexpected masses to obtain structural information. The fragmentation pattern of the parent compound can be used as a reference.
-
Forced Degradation under Controlled Conditions: By analyzing samples from specific stress conditions (e..g., acid hydrolysis only), you can correlate the appearance of a particular mass with a specific degradation pathway.
-
Synthesis of Potential Degradants: If you hypothesize a particular degradation product, synthesizing it and comparing its chromatographic and spectral properties with the unknown peak can confirm its identity.
Troubleshooting Guides
Issue: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Cause: Matrix effects from the degradation medium (e.g., high salt concentration from pH adjustment).
-
Solution: Dilute the sample before injection. Use a guard column to protect the analytical column. Optimize the mobile phase composition and gradient.
-
-
Possible Cause: Co-elution of degradation products with the parent compound.
-
Solution: Modify the HPLC method. Try a different column chemistry (e.g., C18, phenyl-hexyl), change the mobile phase organic modifier (e.g., acetonitrile to methanol), or adjust the pH of the mobile phase.
-
Issue: Inconsistent Results in Photostability Studies
-
Possible Cause: Variability in light source intensity or wavelength.
-
Solution: Ensure consistent distance from the light source and use a calibrated photostability chamber. As per ICH Q1B guidelines, samples should be exposed to a minimum of 1.2 million lux hours and 200 watt hours per square meter of UV light.[2]
-
-
Possible Cause: The sample is not adequately exposed to light.
-
Solution: Use quartz cuvettes or other UV-transparent containers. For solid samples, spread a thin layer to maximize surface area exposure.
-
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
Add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Incubate at 60°C for 2, 4, and 8 hours.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add an aliquot of the stock solution to purified water to achieve a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Oxidative Degradation:
-
Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide to achieve a final concentration of 100 µg/mL.[2]
-
Keep the solution at room temperature and protect it from light.
-
Analyze samples at 2, 4, 8, and 24 hours.
-
Dilute the samples with the mobile phase before HPLC analysis.
-
Data Presentation
Table 1: Hypothetical HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Example Data from a Hypothetical Forced Degradation Study
| Stress Condition | Duration | Parent Compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl | 72 h | 85.2 | 12.1 (4-bromoaniline) | 2.7 (Unknown) |
| 0.1 M NaOH | 8 h | 79.5 | 18.3 (4-bromoaniline) | 2.2 (Unknown) |
| 3% H₂O₂ | 24 h | 91.3 | Not Detected | 8.7 (Oxidized product) |
| Heat (80°C) | 72 h | 95.1 | 4.9 (4-bromoaniline) | Not Detected |
| Light (ICH Q1B) | - | 98.6 | Not Detected | 1.4 (Photoproduct) |
Visualizations
References
- 1. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Validation & Comparative
A Comparative Guide to the Synthesis of N-(4-bromophenyl)-3-phenylpropanamide
This guide provides a comparative analysis of two prominent methods for the synthesis of N-(4-bromophenyl)-3-phenylpropanamide, a key intermediate in the preparation of various pharmaceutical compounds. The comparison is based on quantitative data from published experimental procedures, focusing on reaction yield and conditions. Detailed protocols for each method are provided to facilitate replication and adaptation by researchers in organic synthesis and drug development.
Comparison of Synthesis Methods
The synthesis of this compound is most commonly achieved through the acylation of 4-bromoaniline. The two methods detailed below differ primarily in the starting material for the acyl group: one begins with the acyl chloride, while the other starts with the corresponding carboxylic acid.
| Parameter | Method 1: Direct Acylation with Acyl Chloride | Method 2: Two-Step Acylation from Carboxylic Acid |
| Starting Materials | 4-bromoaniline, 3-phenylpropanoyl chloride, triethylamine | 3-phenylpropanoic acid, thionyl chloride, 4-bromoaniline, triethylamine |
| Solvent | Dichloromethane | Dichloromethane, Toluene |
| Reaction Time | Overnight | 3 hours (acid chloride formation) + subsequent reaction |
| Yield | 92%[1][2] | ~86% (calculated from experimental data)[3] |
| Key Reagents | Triethylamine | Thionyl chloride, Triethylamine |
| Number of Steps | One | Two |
Experimental Protocols
Method 1: Direct Acylation of 4-bromoaniline with 3-Phenylpropanoyl Chloride
This method involves the direct reaction of 4-bromoaniline with 3-phenylpropanoyl chloride (also known as hydrocinnamoyl chloride) in the presence of a base.
Procedure: To a solution of 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL), 3-phenylpropanoyl chloride (37.5 g, 0.223 mol) was added dropwise at 0°C.[1][2] The reaction mixture was then stirred at room temperature overnight. After the reaction was complete, the mixture was poured into water, and a 10% hydrochloric acid solution was added. The resulting white solid slurry was stirred for 1 hour in an ice bath. The solid product was collected by filtration, washed with ether, and air-dried to yield this compound (62 g, 92% yield).[1][2]
Method 2: Two-Step Synthesis from 3-Phenylpropanoic Acid
This protocol involves the initial conversion of 3-phenylpropanoic acid to its more reactive acid chloride, followed by reaction with 4-bromoaniline.
Procedure: A mixture of 3-phenylpropanoic acid (10 g) and thionyl chloride (16.4 g) was heated at 65-70°C for 3 hours.[3] Excess thionyl chloride was removed by distillation, with toluene used to co-distill any remaining traces. The resulting residue was dissolved in dichloromethane (70 mL). To this solution, triethylamine (16.6 g) was added, followed by a solution of 4-bromoaniline (11.3 g) at a temperature of 5-10°C.[3] After the reaction was complete, the solvent was evaporated under vacuum. Water (20 mL) was added to the residue, and the mixture was stirred to precipitate the product. The solid was filtered and dried to obtain this compound (17.5 g).[3]
Comparative Workflow Diagram
The following diagram illustrates the distinct workflows of the two synthesis methods.
Caption: Comparative workflow of two synthesis methods for this compound.
References
A Comparative Guide to N-(4-bromophenyl)-3-phenylpropanamide and Other Antibacterial Precursors
In the landscape of antibacterial drug discovery, the identification and development of novel precursor molecules are critical to overcoming the challenge of antimicrobial resistance. This guide provides a detailed comparison of N-(4-bromophenyl)-3-phenylpropanamide, a key intermediate in the synthesis of potent antibacterial agents, with other classes of antibacterial precursors. The comparison is supported by experimental data on the activity of derivative compounds and outlines the methodologies used in their evaluation.
Introduction to this compound
This compound is a chemical intermediate recognized for its role as a reactant in the synthesis of quinoline derivatives, which have shown promise as antitubercular and antibacterial agents[1]. While direct evidence of its intrinsic antibacterial activity is not extensively documented, the evaluation of its derivatives provides insight into its potential as a scaffold for developing new antimicrobial drugs.
Comparison of Antibacterial Activity
The antibacterial efficacy of derivatives of this compound has been evaluated against various bacterial strains, including multidrug-resistant pathogens. For a comprehensive comparison, this guide includes data on a furan-2-carboxamide derivative and a pyrazine-2-carboxamide derivative, alongside other established antibacterial precursors.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition data for derivatives of this compound and other comparative compounds.
Table 1: Minimum Inhibitory Concentration (MIC) in mg/mL
| Compound/Precursor Class | Acinetobacter baumannii (CRAB) | Enterobacter cloacae (CREC) | Klebsiella pneumoniae (CRKP) | Staphylococcus aureus (MRSA) | Salmonella Typhi (XDR) |
| N-(4-bromophenyl)furan-2-carboxamide[2] | 6.25 | 6.25 | 6.25 | 12.5 | - |
| N-(4-(4-methyl-3-nitrophenyl)phenyl)pyrazine-2-carboxamide[3] | - | - | - | - | 6.25 |
| Bromophenol Derivatives[4] | - | - | - | 0.012 - 0.390 | - |
| Pyrazole Derivatives[5] | - | - | - | 0.0005 - 0.004 | - |
Table 2: Minimum Bactericidal Concentration (MBC) in mg/mL
| Compound | Acinetobacter baumannii (CRAB) | Enterobacter cloacae (CREC) | Klebsiella pneumoniae (CRKP) | Staphylococcus aureus (MRSA) | Salmonella Typhi (XDR) |
| N-(4-bromophenyl)furan-2-carboxamide[2] | 12.5 | 12.5 | 12.5 | 25 | - |
| N-(4-(4-methyl-3-nitrophenyl)phenyl)pyrazine-2-carboxamide[3] | - | - | - | - | 12.5 |
Table 3: Zone of Inhibition (in mm)
| Compound | Concentration (mg/well) | Acinetobacter baumannii (CRAB) | Salmonella Typhi (XDR) |
| N-(4-bromophenyl)furan-2-carboxamide[2] | 50 | 18 | - |
| N-(4-(4-methyl-3-nitrophenyl)phenyl)pyrazine-2-carboxamide[3] | 50 | - | 17 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibiotic activity[6]. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Reagents: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Mueller-Hinton Broth (MHB) is prepared and sterilized.
-
Bacterial Inoculum Preparation: Bacterial colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing MHB to create a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Procedure: Following the MIC assay, an aliquot from each well that shows no visible growth is subcultured onto an agar plate.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Agar Well Diffusion (Zone of Inhibition) Assay
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around the substance.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an agar plate.
-
Well Creation: Wells are created in the agar using a sterile borer.
-
Application of Test Compound: A specific concentration of the test compound is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Result Interpretation: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity[7][8].
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound are not yet fully elucidated, the antibacterial mechanisms of its derivatives and other amide-containing compounds often involve the disruption of bacterial cell integrity and key cellular processes. Many antimicrobial amides function by permeabilizing the bacterial cytoplasmic membrane[9].
Conclusion
This compound serves as a valuable precursor for the synthesis of novel antibacterial agents. While the compound itself may not exhibit significant direct antimicrobial activity, its chemical scaffold is a promising foundation for the development of potent derivatives. The data presented on its furan and pyrazine derivatives highlight their efficacy against clinically relevant and drug-resistant bacteria. Further exploration of structure-activity relationships of propanamide derivatives will be crucial in optimizing their antibacterial properties and developing new therapeutic options to combat the growing threat of antimicrobial resistance.
References
- 1. This compound | 316146-27-7 [chemicalbook.com]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microchemlab.com [microchemlab.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Amide Moieties Modulate the Antimicrobial Activities of Conjugated Oligoelectrolytes against Gram‐negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-(4-bromophenyl)-3-phenylpropanamide in the Development of the Anti-Tuberculosis Drug Bedaquiline
For Researchers, Scientists, and Drug Development Professionals
N-(4-bromophenyl)-3-phenylpropanamide is a key chemical intermediate in the synthesis of the potent anti-tubercular agent, Bedaquiline. While this compound itself is not an active pharmaceutical ingredient and therefore does not have a direct biological target, its role in the creation of Bedaquiline is critical. This guide provides a comprehensive overview of the synthesis of Bedaquiline from this intermediate and focuses on the validation of Bedaquiline's biological target, the F1Fo-ATP synthase in Mycobacterium tuberculosis, comparing it with other anti-tubercular agents.
From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Bedaquiline
This compound serves as a foundational molecule in the multi-step synthesis of Bedaquiline. The synthesis involves a series of chemical reactions to build the complex diarylquinoline structure of Bedaquiline.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of 4-bromoaniline with 3-phenylpropanoyl chloride.
Materials:
-
3-phenylpropanoic acid
-
Thionyl chloride
-
Toluene
-
Dichloromethane
-
Triethylamine
-
4-bromoaniline
Procedure:
-
3-phenylpropanoic acid is heated with thionyl chloride to form 3-phenylpropanoyl chloride.
-
Excess thionyl chloride is removed by distillation, with toluene used to azeotropically remove any remaining traces.
-
The resulting 3-phenylpropanoyl chloride is dissolved in dichloromethane.
-
Triethylamine is added, followed by a solution of 4-bromoaniline, typically at a reduced temperature (e.g., 5-10 °C).
-
After the reaction is complete, the solvent is evaporated.
-
The residue is taken up in water to precipitate the product, this compound, which is then filtered and dried.[1]
Experimental Workflow: Bedaquiline Synthesis
The subsequent conversion of this compound to Bedaquiline involves several complex steps, including the formation of the quinoline core and the introduction of the other substituents. A simplified overview of a potential synthetic route is presented below.
Biological Target of Bedaquiline: F1Fo-ATP Synthase
Bedaquiline is a first-in-class diarylquinoline antibiotic that specifically targets the F1Fo-ATP synthase of Mycobacterium tuberculosis.[2][3][4][5] This enzyme is crucial for the bacterium's energy metabolism, and its inhibition leads to cell death.[2][4]
Mechanism of Action
Bedaquiline inhibits the F1Fo-ATP synthase by binding to two of its subunits:
-
c-ring: Bedaquiline binds to the c-ring of the Fo subunit, which is embedded in the bacterial membrane. This binding physically obstructs the rotation of the c-ring, a critical step in the translocation of protons that drives ATP synthesis.[2]
-
ε-subunit: Evidence also suggests that Bedaquiline interacts with the ε-subunit of the F1 portion of the enzyme, which may further disrupt the coupling of proton translocation to ATP synthesis.[2][6]
By inhibiting ATP synthase, Bedaquiline effectively cuts off the energy supply of M. tuberculosis, leading to a bactericidal effect against both replicating and non-replicating bacilli.[4]
Target Validation and Performance Comparison
The validation of F1Fo-ATP synthase as a drug target and the efficacy of Bedaquiline have been established through various experimental methods. A key in vitro validation method is the determination of the Minimum Inhibitory Concentration (MIC) of the drug against M. tuberculosis.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized assay to determine the MIC of an antimicrobial agent.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Microtiter plates (96-well)
-
Mycobacterium tuberculosis culture
-
Bedaquiline stock solution
Procedure:
-
A serial two-fold dilution of Bedaquiline is prepared in the microtiter plates using the supplemented Middlebrook 7H9 broth.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are incubated at 37°C.
-
The MIC is determined as the lowest concentration of Bedaquiline that completely inhibits the visible growth of M. tuberculosis.[7]
Performance Comparison with Other Anti-Tubercular Agents
The following table summarizes the biological targets and reported MIC ranges for Bedaquiline and other key anti-tubercular drugs against susceptible M. tuberculosis strains.
| Drug | Biological Target | Mechanism of Action | Reported MIC Range (µg/mL) |
| Bedaquiline | F1Fo-ATP synthase | Inhibits proton pump of ATP synthase, blocking energy production. [3][4] | 0.03 - 0.12 [7] |
| Isoniazid | InhA (Enoyl-ACP reductase) | Inhibits mycolic acid synthesis, a key component of the mycobacterial cell wall. | 0.015 - 0.06 |
| Rifampicin | RNA polymerase (rpoB) | Inhibits bacterial RNA synthesis by binding to the β-subunit of RNA polymerase. | 0.06 - 0.25 |
| Pyrazinamide | Ribosomal protein S1 (RpsA) | Disrupts membrane energy and transport functions; exact mechanism is complex and pH-dependent. | 25 - 100 |
| Ethambutol | Arabinosyltransferases (embAB) | Inhibits arabinogalactan synthesis, another essential component of the mycobacterial cell wall. | 0.5 - 2.0 |
| Moxifloxacin | DNA gyrase (GyrA, GyrB) | Inhibits DNA replication by targeting DNA gyrase.[8] | 0.06 - 0.5 |
| Linezolid | 23S rRNA of the 50S ribosomal subunit | Inhibits protein synthesis by preventing the formation of the initiation complex.[8] | 0.25 - 1.0 |
| Pretomanid | Ddn (deazaflavin-dependent nitroreductase) | Acts as a pro-drug that upon activation releases reactive nitrogen species and inhibits mycolic acid and protein synthesis.[8] | 0.015 - 0.25 |
Conclusion
While this compound is a critical starting material, it is the final product, Bedaquiline, that possesses the potent and specific biological activity against Mycobacterium tuberculosis. The validation of its unique target, the F1Fo-ATP synthase, has marked a significant advancement in the treatment of multidrug-resistant tuberculosis. The comparison with other anti-tubercular agents highlights the diverse mechanisms employed to combat this persistent pathogen and underscores the importance of novel targets like ATP synthase in overcoming drug resistance.
References
- 1. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]
- 2. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bedaquiline - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 5. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Bedaquiline Targets the ε Subunit of Mycobacterial F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Bedaquiline Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Comparative Analysis of N-(4-bromophenyl)-3-phenylpropanamide Derivatives: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of N-(4-bromophenyl)-3-phenylpropanamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data on the synthesis, biological activity, and structure-activity relationships of this class of compounds, presenting a clear and objective overview for the scientific community.
Core Synthesis and Derivative Exploration
The foundational compound, this compound, can be synthesized through the reaction of 4-bromoaniline with hydrocinnamoyl chloride in the presence of a base like triethylamine. A detailed synthetic protocol involves the slow, dropwise addition of hydrocinnamoyl chloride to a solution of 4-bromoaniline and triethylamine in a suitable solvent such as dichloromethane at a reduced temperature (0 °C), followed by stirring at room temperature. The product can then be isolated and purified.
Building upon this core structure, various derivatives have been synthesized and evaluated for their biological activities. This guide will focus on the comparative analysis of analogs where modifications have been made to the acyl and amine moieties to explore their impact on cytotoxicity and antibacterial properties.
Data Presentation: A Comparative Overview of Biological Activity
The biological potential of N-(4-bromophenyl)amide derivatives has been investigated in several studies. Below are summarized findings for two distinct series of analogs, highlighting their cytotoxic and antibacterial activities.
Cytotoxicity of N-(4-Bromophenyl)benzamide Analogs
A series of N-(4-bromophenyl)benzamide derivatives, structurally related to the core topic, have been evaluated for their in vitro cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.
| Compound ID | Structure | Cell Line (Cancer Type) | IC50 (µM)[1] |
| 1a | N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 (Lung) | 7.5 |
| HeLa (Cervical) | 9.3 | ||
| MCF-7 (Breast) | 8.9 | ||
| 1b | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 (Renal) | 14.46 |
| NCI-H23 (Lung) | 13.97 | ||
| MDAMB-231 (Breast) | 11.35 | ||
| MCF-7 (Breast) | 11.58 | ||
| A-549 (Lung) | 15.77 |
Table 1: In vitro cytotoxic activity of selected N-(4-bromophenyl)benzamide analogs.[1]
Antibacterial Activity of N-(4-Bromophenyl)furan-2-carboxamide Derivatives
The antibacterial potential of N-(4-bromophenyl)furan-2-carboxamide and its arylated derivatives has been explored against extensively drug-resistant (XDR) pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to assess their efficacy.
| Compound ID | Structure | Bacterial Strain | MIC (mg/mL)[2] | MBC (mg/mL)[2] |
| 2a | N-(4-bromophenyl)furan-2-carboxamide | CRAB | 6.25 | 12.5 |
| CREC | 6.25 | 12.5 | ||
| CRKP | 6.25 | 12.5 | ||
| MRSA | 12.5 | 25 | ||
| 2b | N-(4'-methyl-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | - | - | - |
| 2c | N-(4'-methoxy-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | - | - | - |
Table 2: Antibacterial activity of N-(4-bromophenyl)furan-2-carboxamide and its derivatives.[2]
Experimental Protocols
To ensure the reproducibility of the presented findings, detailed methodologies for the key biological assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at an optimal density and incubated overnight to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Vehicle-only controls are included.
-
Incubation: The plate is incubated for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[1]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
While not directly reported for the compounds in the tables, acetylcholinesterase (AChE) inhibition is a common target for this class of molecules. The Ellman's method is a widely used protocol to determine AChE activity.
Principle:
The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow anion.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: An AChE solution is added to the wells.
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).
-
Kinetic Measurement: The increase in absorbance at 412 nm is measured over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each inhibitor concentration is determined to calculate the IC50 value.
Visualizing Experimental and Logical Frameworks
To further clarify the processes and relationships discussed, the following diagrams are provided.
General workflow for synthesis and biological evaluation of derivatives.
Conceptual pathway of competitive enzyme inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Phenylpropanamide Derivatives and Analogs Against Mycobacterium tuberculosis
A comprehensive analysis of the antitubercular potential of N-aryl-phenylpropanamide derivatives and related amide-containing compounds, summarizing key in vitro efficacy data and experimental methodologies.
While specific efficacy data for N-(4-bromophenyl)-3-phenylpropanamide derivatives against Mycobacterium tuberculosis remains limited in publicly accessible research, a broader examination of structurally related compounds, particularly Nα-aroyl-N-aryl-phenylalanine amides (AAPs) and other arylcarboxamides, reveals a promising area of antitubercular drug discovery.[1][2] This guide provides a comparative overview of the performance of these related compounds, supported by experimental data from various studies.
Quantitative Efficacy Data
The following table summarizes the in vitro antitubercular activity of various phenylpropanamide-related derivatives and other amide-containing compounds against the H37Rv strain of M. tuberculosis, the most commonly used laboratory strain for primary screening. The minimum inhibitory concentration (MIC) is a standard measure of a compound's potency, representing the lowest concentration that inhibits visible bacterial growth.
| Compound Class | Specific Derivative/Compound | MIC (µM) | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Naphthamide Derivatives | Compound 13c | 6.55 | - | Ethambutol | 4.89 (µM) |
| Compound 13d | 7.11 | - | |||
| Quinolone-2-carboxamides | Compound 8i | 9.97 | - | ||
| 4-Arylthiazole-2-carboxamides | Compound 18b | 9.82 | - | ||
| Halogenated Chalcone Derivatives | Compound DK12 | - | 0.8 | Isoniazid | 1.6 |
| Compound DK14 | - | 0.8 | |||
| N,N-Diaryl-dihydropyridine Dicarboxamides | Compound 20d (3-chlorophenyl substituted) | - | < 6.25 | - | - |
| Pyrazine Carboxamides | N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | - | < 2 | Pyrazinamide | 6.25 |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
The data indicates that several arylcarboxamide derivatives exhibit significant potency against M. tuberculosis. For instance, naphthamide derivatives 13c and 13d showed MIC values comparable to the first-line anti-TB drug ethambutol.[2] Similarly, certain halogenated chalcone derivatives, which also contain an amide-like linkage, demonstrated potent activity with MICs lower than that of isoniazid.[3] The N,N-diaryl-dihydropyridine dicarboxamide 20d also showed promising activity.[4]
Experimental Protocols
The evaluation of antitubercular activity for these compounds generally follows standardized in vitro assays. A detailed methodology for a common screening protocol is provided below.
Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80. The culture is incubated at 37°C until it reaches a logarithmic growth phase.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then prepared in a 96-well microplate using the supplemented Middlebrook 7H9 broth.
-
Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 1 x 10^5 colony-forming units per milliliter [CFU/mL]), and 100 µL of this inoculum is added to each well of the microplate containing the test compounds.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are then re-incubated for 24 hours.
-
Data Analysis: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of novel compounds for antitubercular activity.
Mechanism of Action
While the precise mechanism of action for many novel amide derivatives is still under investigation, some related compounds have been shown to target essential cellular processes in M. tuberculosis. For example, Nα-aroyl-N-aryl-phenylalanine amides have been identified as inhibitors of the bacterial RNA polymerase.[1] Other arylcarboxamides are being investigated as potential inhibitors of the mycobacterial membrane protein large 3 (MmpL3), which is crucial for the transport of mycolic acids, essential components of the mycobacterial cell wall.[2] The diversity in the core scaffolds of these active compounds suggests that they may act on various molecular targets within the bacterium. Further research is necessary to elucidate the specific signaling pathways and molecular targets of this compound derivatives to aid in the rational design of more potent and selective antitubercular agents.
References
- 1. Nα-Aroyl-N-Aryl-Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and anti-Tb evaluation of chalcone derivatives as novel inhibitors of InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized N-(4-bromophenyl)-3-phenylpropanamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of the synthesis and structural characterization of N-(4-bromophenyl)-3-phenylpropanamide, a versatile intermediate in medicinal chemistry. We present detailed experimental protocols, comparative data, and a clear workflow for its structural verification.
Synthesis of this compound: A Comparison of Two Common Methods
Two prevalent methods for the synthesis of this compound involve the acylation of 4-bromoaniline. Below is a comparison of these approaches.
| Parameter | Method 1: Acylation with Hydrocinnamoyl Chloride | Method 2: Acylation via in-situ Acid Chloride Formation |
| Starting Materials | 4-bromoaniline, Hydrocinnamoyl chloride, Triethylamine | 3-phenylpropanoic acid, Thionyl chloride, 4-bromoaniline, Triethylamine |
| Reaction Time | Overnight | Several hours |
| Reagent Handling | Hydrocinnamoyl chloride is moisture-sensitive. | Thionyl chloride is corrosive and moisture-sensitive, requiring careful handling. |
| Yield | High (e.g., 92%)[1] | Good (e.g., quantitative) |
Experimental Protocols
Method 1: Synthesis from 4-bromoaniline and Hydrocinnamoyl Chloride[1]
-
Dissolve 4-bromoaniline (0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add hydrocinnamoyl chloride (0.223 mol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water and add a 10% hydrochloric acid solution.
-
Stir the resulting white solid slurry for 1 hour in an ice bath.
-
Collect the solid product by filtration, wash with ether, and air dry.
Method 2: Synthesis from 3-phenylpropanoic acid and 4-bromoaniline[2]
-
Heat a mixture of 3-phenylpropanoic acid (10 g) and thionyl chloride (16.4 g) at 65-70°C for 3 hours.
-
Distill off the excess thionyl chloride under vacuum. Co-distill with toluene to remove residual thionyl chloride.
-
Dissolve the resulting residue in dichloromethane (70 mL) and cool to 5-10°C.
-
Add triethylamine (16.6 g) followed by a solution of 4-bromoaniline (11.3 g).
-
After the reaction is complete, evaporate the solvent under vacuum.
-
Add water (20 mL) to the residue and stir to precipitate the product.
-
Collect the solid product by filtration and dry.
Structural Confirmation: A Spectroscopic Approach
Spectroscopic Data for Structural Elucidation
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-bromophenyl and phenyl groups, the amide proton (N-H), and the two methylene groups (-CH₂-CH₂-) of the propanamide chain. The integration of these signals should correspond to the number of protons in each environment. |
| ¹³C NMR | Resonances for all 15 carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the ethyl bridge. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (304.18 g/mol ). Fragmentation patterns would likely show the loss of fragments related to the phenylpropyl and bromophenyl moieties. |
Visualizing the Workflow and Structure
To further clarify the process, the following diagrams illustrate the synthetic and analytical workflows.
References
Benchmarking N-(4-bromophenyl)-3-phenylpropanamide Against Known Antitubercular Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential of N-(4-bromophenyl)-3-phenylpropanamide as a novel antitubercular agent. Due to the limited publicly available data on the direct antitubercular activity of this compound, this document outlines a comprehensive benchmarking strategy against established first and second-line antitubercular drugs. The provided experimental protocols and data tables serve as a template for the systematic evaluation of this compound.
This compound is a known reactant in the synthesis of quinoline derivatives, a class of compounds that has shown promise in the development of new antitubercular agents. Quinolines, such as the FDA-approved drug bedaquiline, have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests that derivatives of this compound could be promising candidates for novel anti-TB drugs.
Comparative Analysis of Antitubercular Agents
A thorough evaluation of a new antitubercular candidate requires direct comparison with existing therapies. This section provides established data for key performance indicators of first and second-line antitubercular drugs.
Antitubercular Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values of standard antitubercular drugs against the reference strain Mycobacterium tuberculosis H37Rv.
| Drug Category | Drug | MIC (µg/mL) against M. tuberculosis H37Rv |
| First-Line Agents | Isoniazid | 0.025 - 0.5 |
| Rifampicin | 0.064 - 0.5 | |
| Pyrazinamide | 12.5 - 100 | |
| Ethambutol | 0.5 - 8.0 | |
| Second-Line Agents | Moxifloxacin | 0.25 - 0.5 |
| Kanamycin | 1.0 - 4.0 | |
| Amikacin | 0.5 - 1.0 | |
| Ethionamide | 0.3 - 2.0 | |
| Cycloserine | 8 - 32 | |
| Linezolid | 0.25 - 0.5 | |
| Bedaquiline | 0.03 - 0.12 | |
| Clofazimine | 0.25 | |
| Test Compound | This compound | To Be Determined |
Cytotoxicity: 50% Cytotoxic Concentration (CC50)
The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of viable cells. It is a critical parameter for assessing the therapeutic index of a potential drug. The following table presents a template for comparing the cytotoxicity of this compound against benchmark agents in a relevant mammalian cell line, such as Vero (monkey kidney epithelial cells), which are commonly used in cytotoxicity screening.
| Drug Category | Drug | CC50 (µg/mL) against Vero Cells |
| First-Line Agents | Isoniazid | >1000 |
| Rifampicin | >100 | |
| Pyrazinamide | >1000 | |
| Ethambutol | >1000 | |
| Second-Line Agents | Moxifloxacin | >200 |
| Kanamycin | >500 | |
| Amikacin | >500 | |
| Ethionamide | ~100 | |
| Cycloserine | >1000 | |
| Linezolid | >100 | |
| Bedaquiline | 1 - 10 | |
| Clofazimine | 5 - 20 | |
| Test Compound | This compound | To Be Determined |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data.
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay used to determine the MIC of a compound against Mycobacterium tuberculosis. It relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Test compound (this compound) and control drugs
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Prepare a stock solution of the test compound and control drugs in DMSO.
-
Dispense 100 µL of supplemented Middlebrook 7H9 broth into each well of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare an inoculum of M. tuberculosis H37Rv to a McFarland standard of 1.0, and then dilute it 1:20 in broth.
-
Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.
-
Include a growth control (no drug) and a sterility control (no bacteria) on
A Comparative Guide to the Synthesis and Potential Applications of N-(4-bromophenyl)-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental protocols for the synthesis of N-(4-bromophenyl)-3-phenylpropanamide, a key intermediate in the preparation of bioactive molecules. Recognizing the critical importance of reproducibility in research and development, this document focuses on comparing synthetic methodologies based on reported yields and procedural steps. Furthermore, it explores the landscape of biological activities associated with structurally similar compounds, offering context for the potential applications of this compound in drug discovery.
I. Comparison of Synthetic Protocols
The reproducibility of a chemical synthesis is fundamental to its utility. Below is a comparison of two published methods for the synthesis of this compound, highlighting differences in reagents, conditions, and reported yields.
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Protocol 1 | Protocol 2 |
| Starting Materials | 3-phenylpropanoic acid, Thionyl chloride, 4-bromoaniline, Triethylamine | 4-bromoaniline, Hydrocinnamoyl chloride, Triethylamine |
| Reaction Steps | 1. Acyl chloride formation from 3-phenylpropanoic acid and thionyl chloride. 2. Amidation with 4-bromoaniline. | Direct amidation of 4-bromoaniline with hydrocinnamoyl chloride. |
| Solvent | Dichloromethane | Dichloromethane |
| Key Conditions | - Acyl chloride formation at 65-70 °C. - Amidation at 5-10 °C. | - Dropwise addition of hydrocinnamoyl chloride at 0 °C. - Reaction stirred at room temperature overnight. |
| Reported Yield | 17.5 g of product from 10 g of 3-phenylpropanoic acid. | 62 g of product (92% yield) from 40 g of 4-bromoaniline.[1] |
| Work-up Procedure | Solvent evaporation, precipitation in water, filtration.[2] | Poured into water and 10% HCl, stirred in an ice bath, filtration.[1] |
Note: Yields are as reported in the cited literature and may vary based on experimental conditions and scale.
II. Experimental Methodologies
Detailed experimental protocols are essential for reproducing scientific findings. The following sections provide the step-by-step procedures for the two synthetic methods compared above.
Protocol 1: Two-Step Synthesis from 3-Phenylpropanoic Acid
This method involves the initial conversion of the carboxylic acid to an acyl chloride, followed by amidation.
Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of this compound via Protocol 1.
Procedure:
-
A mixture of 3-phenylpropanoic acid (10 g) and thionyl chloride (16.4 g) is heated for 3 hours at 65-70 °C.
-
Excess thionyl chloride is removed by distillation, followed by co-distillation with toluene to remove trace amounts.
-
The resulting residue is dissolved in dichloromethane (70 mL).
-
Triethylamine (16.6 g) is added, followed by a solution of 4-bromoaniline (11.3 g) at a temperature of 5-10 °C.
-
After the reaction is complete, the solvent is evaporated under vacuum.
-
Water (20 mL) is added to the residue, and the mixture is stirred to precipitate the product.
-
The solid product is collected by filtration and dried to yield this compound (17.5 g).[2]
Protocol 2: One-Step Synthesis from Hydrocinnamoyl Chloride
This method provides a more direct route to the final product through a one-step amidation reaction.
Experimental Workflow for Protocol 2
Caption: Workflow for the synthesis of this compound via Protocol 2.
Procedure:
-
To a solution of 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL), hydrocinnamoyl chloride (37.5 g, 0.223 mol) is slowly added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature overnight.
-
Upon completion, the mixture is poured into water, and a 10% hydrochloric acid solution is added.
-
The resulting white solid slurry is stirred for 1 hour while being cooled in an ice bath.
-
The solid product is collected by filtration, washed with ether, and dried in air to afford this compound (62 g, 92% yield).[1]
III. Biological Activity of Structurally Related Compounds and Potential Signaling Pathways
While direct experimental data on the biological activity of this compound is limited in the public domain, its role as a precursor to antitubercular agents like Bedaquiline suggests its importance in the synthesis of biologically active compounds.[1] Furthermore, compounds with similar structural motifs have been reported to exhibit a range of biological activities.
Table 2: Biological Activities of Compounds Structurally Related to this compound
| Compound Class | Example Activity | Potential Application |
| N-(4-bromophenyl)furan-2-carboxamides | Antibacterial activity against drug-resistant bacteria.[3][4] | Development of new antibiotics. |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Antibacterial against XDR S. Typhi, Alkaline Phosphatase inhibition.[5] | Treatment of typhoid fever and other bacterial infections. |
| Pyrazoline derivatives with a 4-bromophenyl group | Varied biological activities.[6] | Broad-spectrum therapeutic development. |
| 4-(4-bromophenyl)-thiosemicarbazide | Antibacterial activity.[7] | Antimicrobial agent research. |
Hypothetical Signaling Pathway Inhibition
Given the antibacterial activity of many related compounds, a potential mechanism of action for novel derivatives of this compound could involve the inhibition of a critical bacterial signaling pathway. For instance, inhibition of a bacterial kinase essential for cell wall synthesis or signal transduction would represent a plausible antibacterial strategy.
Caption: Hypothetical inhibition of a bacterial kinase signaling pathway by a derivative.
IV. Conclusion
The reproducibility of synthetic methods is a cornerstone of chemical and pharmaceutical research. This guide highlights that for this compound, a direct, one-step amidation (Protocol 2) has been reported with a high yield (92%), potentially offering a more efficient and reproducible method compared to a two-step process involving in situ acyl chloride formation. The choice of protocol will depend on factors such as the availability of starting materials, scale, and desired purity.
While this compound is primarily documented as a synthetic intermediate, the diverse biological activities of structurally related compounds, particularly in the antibacterial field, underscore the potential for its derivatives to be explored as novel therapeutic agents. Future research could focus on direct biological screening of this compound and its analogs to elucidate their mechanism of action and potential to modulate key signaling pathways in pathogens.
References
- 1. This compound CAS#: 316146-27-7 [m.chemicalbook.com]
- 2. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 7. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of N-(4-bromophenyl)-3-phenylpropanamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(4-bromophenyl)-3-phenylpropanamide analogs, offering a comparative overview of their efficacy across various biological activities, including anticancer, antimicrobial, antitubercular, and antidiabetic properties. The information is compiled from recent scientific literature to facilitate further research and development in medicinal chemistry.
Chemical Scaffolds and Synthetic Strategies
The core structure of the analogs discussed in this guide is this compound. The primary synthetic route to this and related amide analogs involves the reaction of a substituted aniline with a corresponding acyl chloride or carboxylic acid. A general synthetic scheme is depicted below.
Safety Operating Guide
Safe Disposal of N-(4-bromophenyl)-3-phenylpropanamide: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the proper handling and disposal of N-(4-bromophenyl)-3-phenylpropanamide, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to maintaining a safe laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for the safe disposal of this compound, a halogenated organic compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear a laboratory coat.
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.
Handling and Storage of Waste:
-
Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the generation of dust.
-
Store waste in a designated, clearly labeled, and sealed container.
-
Keep the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of halogenated organic compounds like this compound is through a licensed hazardous waste contractor, typically involving high-temperature incineration.[2] Never dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.
-
The container must be kept closed except when adding waste to prevent the release of vapors.[1][3]
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."[4]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[5]
-
Ensure the SAA is under the direct control of the laboratory personnel.
-
-
Request for Waste Pickup:
-
Once the container is full or when the research is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Record Keeping:
-
Maintain accurate records of the amount of waste generated and the date of disposal request.
-
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄BrNO | [6][7] |
| Molecular Weight | 304.18 g/mol | [6][7] |
| Appearance | White to yellow powder or crystals | [6][8] |
| Boiling Point | 473.2 °C (Predicted) | [6] |
| Density | 1.408 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in most organic solvents | [6][8] |
| Storage Temperature | Room Temperature | [6] |
Experimental Protocols
The disposal procedures outlined in this document are based on established guidelines for handling halogenated organic compounds in a laboratory setting. Specific experimental protocols that generate this waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. This compound CAS#: 316146-27-7 [m.chemicalbook.com]
- 7. This compound | 316146-27-7 [chemicalbook.com]
- 8. chembk.com [chembk.com]
Comprehensive Safety and Handling Protocols for N-(4-bromophenyl)-3-phenylpropanamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling of N-(4-bromophenyl)-3-phenylpropanamide (CAS: 316146-27-7), including detailed operational and disposal plans. Adherence to these guidelines is critical to minimize risks and ensure regulatory compliance.
Chemical Identifier and Properties
| Property | Value |
| CAS Number | 316146-27-7 |
| Molecular Formula | C15H14BrNO |
| Molecular Weight | 304.18 g/mol |
| Physical State | Solid, white to yellow powder or crystals.[1][2] |
| Boiling Point | 473.2°C at 760 mmHg.[1] |
| Density | 1.408 g/cm³[1] |
| Storage | Room temperature, in a dry, tightly sealed container.[2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5] The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7] | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[7][8] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat.[7] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5][9] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended. | To prevent inhalation of dust. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the label matches the product ordered.
-
Storage: Store the container in a cool, dry, well-ventilated area away from incompatible materials.[9][10] Keep the container tightly closed when not in use.[10]
-
Preparation for Use: Before handling, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.[9] Confirm that all necessary PPE is available and in good condition.
-
Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood to minimize inhalation exposure.[9] Use appropriate tools (e.g., spatulas) to handle the solid material. Avoid generating dust.
-
Experimental Use: When using the compound in experiments, maintain good laboratory practices. Avoid contact with skin and eyes.[11]
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent. Wash hands thoroughly with soap and water.[1]
-
Spill Response: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[11] For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Waste Container: Collect all waste containing this compound in a clearly labeled, sealed container designated for halogenated organic waste.[12][13]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and the approximate quantity.[12]
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste or other incompatible waste streams such as acids, bases, or heavy metals.[12][13][14]
-
Disposal Request: Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 316146-27-7 [sigmaaldrich.com]
- 3. This compound CAS#: 316146-27-7 [m.chemicalbook.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. uah.edu [uah.edu]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. combi-blocks.com [combi-blocks.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
